2',3'-Dideoxy-secouridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
130515-71-8 |
|---|---|
Molecular Formula |
C9H14N2O4 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
1-[(1R)-1-[(2S)-1-hydroxypropan-2-yl]oxyethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O4/c1-6(5-12)15-7(2)11-4-3-8(13)10-9(11)14/h3-4,6-7,12H,5H2,1-2H3,(H,10,13,14)/t6-,7+/m0/s1 |
InChI Key |
CVDUCKNWPZFFFS-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@@H](CO)O[C@H](C)N1C=CC(=O)NC1=O |
Canonical SMILES |
CC(CO)OC(C)N1C=CC(=O)NC1=O |
Origin of Product |
United States |
Foundational & Exploratory
2',3'-Dideoxynucleosides: A Technical Guide to their Broad-Spectrum Antiretroviral Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core science behind 2',3'-dideoxynucleosides (ddNs) as a pivotal class of broad-spectrum antiretroviral agents. This document provides a comprehensive overview of their mechanism of action, structure-activity relationships, and key experimental methodologies, supported by quantitative data and visual representations of critical pathways and workflows.
Core Mechanism of Action: Chain Termination of Reverse Transcriptase
2',3'-Dideoxynucleosides are synthetic nucleoside analogs that lack the 3'-hydroxyl group on the deoxyribose sugar moiety.[1] This structural modification is the cornerstone of their potent antiretroviral activity. Once inside a host cell, ddNs are anabolically phosphorylated by cellular kinases to their active triphosphate form (ddNTPs).[2] These ddNTPs act as competitive inhibitors and chain terminators of viral reverse transcriptase (RT), an essential enzyme for retroviruses to convert their RNA genome into DNA.[1]
The viral RT mistakenly incorporates the ddNTP into the growing proviral DNA chain. Because the ddNTP lacks the 3'-hydroxyl group, the formation of the next 5'-3' phosphodiester bond is impossible, leading to the premature termination of DNA chain elongation.[1] This effectively halts the viral replication cycle.
The selectivity of ddNs for viral RT over host cellular DNA polymerases is a critical factor in their therapeutic utility, although off-target effects on mitochondrial DNA polymerase gamma can lead to toxicity.
Intracellular Activation and Signaling Pathway
The conversion of 2',3'-dideoxynucleosides into their active triphosphate form is a critical multi-step process mediated by host cellular kinases. Understanding this pathway is essential for comprehending their pharmacology and potential for drug-drug interactions.
Quantitative Antiviral Activity and Cytotoxicity
The efficacy and safety of 2',3'-dideoxynucleosides are quantified by their half-maximal effective concentration (EC50), half-maximal inhibitory concentration (IC50), and half-maximal cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial parameter for evaluating the therapeutic potential of these compounds.[3]
Table 1: Comparative In Vitro Anti-HIV-1 Activity and Cytotoxicity of Selected 2',3'-Dideoxynucleosides
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Zidovudine (AZT) | HIV-1 (LAI) | MT-4 | 0.0017 | >1000 | >588,235 |
| Didanosine (ddI) | HIV-1 (various) | Various | 0.5 - 10 | >100 | >10 - >200 |
| Zalcitabine (ddC) | HIV-1 (LAI) | MT-4 | 0.005 - 0.01 | 0.5 - 5 | 50 - 1000 |
| Stavudine (d4T) | HIV-1 (LAI) | MT-4 | 0.009 - 0.05 | 25 - 100 | 500 - 11,111 |
| Lamivudine (3TC) | HIV-1 (various) | PBMC | 0.003 - 0.01 | >100 | >10,000 |
| Abacavir (ABC) | HIV-1 (various) | PBMC | 0.03 - 0.07 | >100 | >1428 - >3333 |
Note: Values are approximate and can vary depending on the specific experimental conditions, including the viral strain, cell line, and assay method used.
Pharmacokinetic Profiles of Key 2',3'-Dideoxynucleosides
The clinical utility of 2',3'-dideoxynucleosides is heavily influenced by their pharmacokinetic properties, including oral bioavailability, plasma half-life, and clearance mechanisms.
Table 2: Pharmacokinetic Parameters of Selected 2',3'-Dideoxynucleosides
| Drug | Oral Bioavailability (%) | Plasma Half-life (h) | Primary Elimination Route |
| Zidovudine (AZT) | 64 | 0.5 - 3 | Hepatic glucuronidation and renal excretion |
| Didanosine (ddI) | 20 - 40 | 0.8 - 1.5 | Renal excretion |
| Zalcitabine (ddC) | >80 | 1 - 3 | Renal excretion |
| Stavudine (d4T) | 86 | 1 - 1.6 | Renal excretion |
| Lamivudine (3TC) | 86 | 5 - 7 | Renal excretion |
| Abacavir (ABC) | 83 | 1.5 | Hepatic metabolism (alcohol dehydrogenase and glucuronidation) |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the antiretroviral activity and cytotoxicity of 2',3'-dideoxynucleosides.
Reverse Transcriptase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of viral reverse transcriptase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer such as poly(rA)-oligo(dT), a mixture of dNTPs including a radiolabeled nucleotide like [³H]-TTP, and the purified viral reverse transcriptase.
-
Compound Addition: The 2',3'-dideoxynucleoside triphosphate (the active form) to be tested is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated using an acid, such as trichloroacetic acid (TCA).
-
Filtration and Washing: The precipitated DNA is collected on glass fiber filters, and unincorporated radiolabeled nucleotides are washed away.
-
Quantification: The radioactivity retained on the filters, which is proportional to the amount of DNA synthesized, is measured using a scintillation counter.
-
IC50 Calculation: The concentration of the test compound that inhibits 50% of the reverse transcriptase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Cell-Based Anti-HIV Assay (MT-4 Cells)
This assay determines the ability of a compound to protect a cell line from the cytopathic effects of viral infection. MT-4 cells, a human T-cell line, are highly susceptible to HIV-1 infection and exhibit significant cell death upon infection.[4]
Methodology:
-
Cell Seeding: MT-4 cells are seeded into the wells of a 96-well microtiter plate.
-
Compound Addition: The test 2',3'-dideoxynucleoside is added to the wells in a series of dilutions.
-
Viral Infection: A standardized amount of HIV-1 is added to the wells containing the cells and the test compound. Control wells with uninfected cells and infected, untreated cells are included.
-
Incubation: The plate is incubated for 4-5 days at 37°C in a humidified CO₂ incubator to allow for viral replication and the induction of cytopathic effects.
-
Cell Viability Assessment (MTT Assay):
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
The plate is incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
-
EC50 and CC50 Calculation:
-
The absorbance values are used to calculate the percentage of cell viability.
-
The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.
-
The CC50 is the concentration of the compound that reduces the viability of uninfected cells by 50%.
-
Cytotoxicity Assay (MTT Assay)
This assay is performed in parallel with the antiviral activity assay to determine the toxicity of the compound on the host cells.
Methodology:
-
Cell Seeding: The same cell line used in the antiviral assay (e.g., MT-4 or CEM cells) is seeded in a 96-well plate.
-
Compound Addition: The 2',3'-dideoxynucleoside is added in the same concentration range as in the antiviral assay.
-
Incubation: The cells are incubated for the same duration as the antiviral assay, but without the addition of the virus.
-
Cell Viability Assessment (MTT Assay): The MTT assay is performed as described in section 5.2.
-
CC50 Calculation: The concentration of the compound that reduces cell viability by 50% compared to untreated control cells is determined.
Conclusion
2',3'-Dideoxynucleosides represent a foundational class of antiretroviral drugs that have had a profound impact on the treatment of retroviral infections, most notably HIV. Their mechanism of action as chain terminators of reverse transcriptase is well-established, and their broad-spectrum activity continues to be an area of research. A thorough understanding of their intracellular activation, structure-activity relationships, and pharmacokinetic profiles, as well as the application of robust and standardized experimental protocols, is paramount for the development of new and improved antiretroviral therapies. This technical guide provides a comprehensive resource for professionals in the field to support these ongoing efforts.
References
- 1. Pharmacokinetic Properties of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors [natap.org]
- 2. researchgate.net [researchgate.net]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 2',3'-Secouridine and its Analogues
A note on the nomenclature: Initial searches for "2',3'-dideoxy-secouridine" did not yield information on a compound with that specific name. However, extensive research has uncovered significant findings on the closely related parent compound, 2',3'-secouridine , and its unsaturated analogues. This guide will focus on these discovered compounds, providing a comprehensive overview for researchers, scientists, and drug development professionals. It is plausible that "this compound" may be a novel or less-documented derivative.
Introduction to Seco-Nucleosides
Seco-nucleosides are a class of nucleoside analogues in which the furanose ring is cleaved, resulting in an acyclic sugar moiety. This structural modification can lead to compounds with interesting biological activities, including potential antiviral and antitumor properties. The flexibility of the acyclic side chain allows for different conformational possibilities, which can influence their interaction with biological targets like viral enzymes.
The Discovery and Synthesis of 2',3'-Secouridine and its Unsaturated Analogues
The synthesis of 3',4'-unsaturated 2',3'-secouridine analogues has been reported, starting from commercially available ribonucleosides. These compounds are of interest due to their structural analogy to other antiviral nucleosides.
Synthetic Pathway Overview
The general synthetic strategy involves the modification of a starting uridine material to introduce the desired unsaturation and open the ribose ring. A key intermediate in the synthesis of 3',4'-unsaturated 2',3'-secouridine analogues is 2',3'-dibromo-2',3'-dideoxy-5'-O-trityl-2',3'-secouridine.
Experimental Protocols
The following are generalized experimental protocols based on the available literature. Specific reaction conditions and purification methods may vary.
Synthesis of 2,2'-Anhydro-3',4'-didehydro-3'-deoxy-5'-O-trityl-2',3'-secouridine (9)
A mixture of 2',3'-dibromo-2',3'-dideoxy-5'-O-trityl-2',3'-secouridine (8) and spray-dried potassium fluoride (sd-KF) in anhydrous dimethylformamide (DMF) is heated. The reaction mixture is then worked up to isolate the product.
Synthesis of 2,2'-Anhydro-3',4'-didehydro-3'-deoxy-2',3'-secouridine (10)
Compound 9 is treated with 80% acetic acid at room temperature to remove the trityl protecting group. The product is then purified, typically by recrystallization.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 9 | C28H24N2O4 | 468.51 | 105-108 |
| 10 | C9H10N2O4 | 210.19 | 172-174 |
Note: This data is based on reported values for the synthesized analogues and may vary based on experimental conditions.
Biological Activity of Seco-Nucleosides and Related Analogues
While specific antiviral or cytotoxic data for 2',3'-secouridine is not widely available in the public domain, the broader class of seco-nucleosides and related nucleoside analogues has been investigated for various biological activities.
Antiviral Activity
Many nucleoside analogues exert their antiviral effects by acting as chain terminators during viral DNA or RNA synthesis. After being phosphorylated to the triphosphate form by cellular and/or viral kinases, they are incorporated by viral polymerases into the growing nucleic acid chain. The absence of a 3'-hydroxyl group in many of these analogues prevents the formation of the next phosphodiester bond, thus halting replication.
Cytotoxicity
The cytotoxicity of nucleoside analogues is a critical aspect of their therapeutic potential. Some analogues can be cytotoxic to host cells, limiting their clinical utility. For instance, thymidine, a natural nucleoside, can induce cytotoxicity in high concentrations in certain tumor cell lines by perturbing the deoxynucleoside triphosphate pools. The combination of nucleoside analogues with other agents, such as 3-deazauridine, has been shown to potentiate their cytotoxic effects against tumor cells.
Conclusion
2',3'-Secouridine and its unsaturated analogues represent an interesting class of modified nucleosides. While detailed biological data on these specific compounds is limited in the currently available literature, the synthetic routes to these molecules have been established. Further investigation into their antiviral and cytotoxic properties is warranted to determine their potential as therapeutic agents. The structural modifications inherent in seco-nucleosides offer a promising avenue for the development of novel drugs with unique mechanisms of action. Researchers in the field of drug development are encouraged to explore the synthesis and biological evaluation of a wider range of seco-nucleoside derivatives.
chemical properties of 2',3'-dideoxy-secouridine
An In-Depth Technical Guide to the Chemical Properties of 2',3'-Dideoxyuridine
Disclaimer: Initial searches for "2',3'-dideoxy-secouridine" did not yield any results for a compound with this specific name. It is highly probable that "secouridine" is a typographical error for "uridine." This guide will, therefore, focus on the well-documented compound, 2',3'-dideoxyuridine (ddU) , which is a closely related and synthetically relevant molecule.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and applications of 2',3'-dideoxyuridine, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
2',3'-Dideoxyuridine is a synthetic pyrimidine nucleoside analog that lacks the hydroxyl groups on the 2' and 3' positions of the ribose sugar. This structural modification is central to its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₄ | [1] |
| Molecular Weight | 212.21 g/mol | [1] |
| Melting Point | 127-129 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Synonyms | ddU, 1-(2',3'-Dideoxy-β-ribofuranosyl)uracil | [1] |
| CAS Number | 5983-09-5 | [1] |
Mechanism of Action: DNA Chain Termination
The primary mechanism of action for 2',3'-dideoxyuridine, like other dideoxynucleosides, is the termination of DNA chain elongation during replication.[2] After cellular uptake, ddU is phosphorylated to its active triphosphate form, 2',3'-dideoxyuridine triphosphate (ddUTP). DNA polymerases can incorporate ddUTP into a growing DNA strand. However, because ddUTP lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide, the elongation of the DNA chain is halted.[2] This process is known as chain termination.
Synthesis and Experimental Protocols
Various methods have been developed for the synthesis of 2',3'-dideoxynucleosides. These often involve the modification of naturally occurring ribonucleosides.
General Synthetic Strategies
Several protocols for synthesizing 2',3'-dideoxynucleosides have been reported, including:
-
The Barton-McCombie deoxygenation.[3]
-
Radical deoxygenation of xanthates.[3]
-
Reductive elimination.[3]
An improved and environmentally friendly protocol involves the radical deoxygenation of ribonucleoside 2',3'-bisxanthates using tris(trimethylsilyl)silane.[3]
Synthesis from 2',3'-Dideoxy-2',3'-didehydrouridine
A specific method for the synthesis of 2',3'-dideoxyuridine involves the hydration of the double bond in 2',3'-dideoxy-2',3'-didehydrouridine.[2]
Experimental Protocol Summary:
-
Dissolution: 2',3'-dideoxy-2',3'-didehydrouridine is dissolved in methanol.
-
Catalyst Addition: A catalyst, typically wet 5% palladium on carbon, is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere for approximately one hour.
-
Product: The resulting product is 2',3'-dideoxyuridine.[2]
Deprotection Step in Synthesis
In multi-step syntheses of nucleoside analogs, deprotection of protecting groups is a critical step. For the deprotection of a 5'-O-silyl ether group in the synthesis of related 2',3'-didehydro-2',3'-dideoxynucleosides, camphorsulfonic acid ((-)-CSA) has been used effectively.[3]
Experimental Protocol Summary for Deprotection:
-
Reaction Setup: (–)-CSA (1 equivalent) is added to a solution of the silylated nucleoside in anhydrous methanol (0.1 M) at 0 °C.
-
Stirring: The reaction is stirred at room temperature for one hour.
-
Quenching: Solid sodium bicarbonate (NaHCO₃) is added, and the mixture is stirred for an additional five minutes.
-
Workup: The solvent is removed under vacuum, and the residue is purified by column chromatography to yield the deprotected nucleoside.[3]
Biological Activity and Applications
2',3'-Dideoxyuridine is a significant compound in biomedical research, primarily for its antiviral and potential anticancer activities.
-
Antiviral Research: As a nucleoside analog, ddU is a tool for developing antiviral therapeutics, particularly against retroviruses like the Human Immunodeficiency Virus (HIV).[1] Its ability to inhibit viral reverse transcriptase and terminate DNA chain elongation is the basis for this application.
-
Anticancer Research: The mechanism of DNA chain termination also makes ddU a candidate for investigation in oncology.[1] It has the potential to interfere with the rapid DNA synthesis characteristic of cancer cells.
-
Biochemical Studies: 2',3'-Dideoxyuridine serves as a reagent in biochemical assays to probe the mechanisms of enzymes involved in nucleic acid metabolism.[1]
References
Structural Analogs of 2',3'-Dideoxy-secouridine: A Technical Guide for Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dideoxy-secouridine represents a class of acyclic nucleoside analogs characterized by a uracil base linked to a cleaved ribose ring that lacks hydroxyl groups at the 2' and 3' positions. These modifications are designed to mimic natural nucleosides and act as chain terminators during viral replication, a strategy that has proven effective in the development of antiviral therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of structural analogs of this compound, with a focus on acyclic 2',3'-dideoxyuridine derivatives. The information presented herein is intended to support researchers and drug development professionals in the design and evaluation of novel antiviral agents.
The core principle behind the antiviral activity of these analogs lies in their ability to be recognized and incorporated by viral polymerases into the growing DNA or RNA chain. Due to the absence of a 3'-hydroxyl group, the subsequent addition of the next nucleotide is blocked, leading to premature chain termination and inhibition of viral replication.[1][2] This mechanism of action is a hallmark of many successful antiviral drugs, including those targeting human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV).
Data Presentation: Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro antiviral activity and cytotoxicity of selected acyclic nucleoside analogs related to this compound. The data is presented to facilitate comparison of the potency and therapeutic index of these compounds against various viruses.
| Compound/Analog Name | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Acyclic Uridine Analogs | ||||||
| 1-(1,3-Dihydroxypropyl)uracil | - | - | - | - | - | [3][4] |
| 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine | HSV-1 | - | 0.020 | >100 | >5000 | [5] |
| Acyclic Phosphonate Nucleosides | ||||||
| (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC) | Herpesviruses | - | - | - | - | [1] |
| 9-(2-phosphonylmethoxyethyl)adenine (PMEA) | Herpesviruses, Retroviruses | - | - | - | - | [1] |
| Other Relevant Acyclic Analogs | ||||||
| 9-[3(S),5-dihydroxypent-1-yl]guanine | HSV-1 | - | 0.4-0.6 | - | - | [6] |
| Compound 12f (triazolo[4,5-b]pyridine derivative) | Cytomegalovirus (Davis) | HEL | 76.47 | >100 | >1.3 | [7] |
| Compound 10g (imidazo[4,5-b]pyridine derivative) | Varicella-zoster virus (Oka) | HEL | 52.53 | >100 | >1.9 | [7] |
| Compound 12l (imidazo[4,5-b]pyridin-2(3H)-one derivative) | Varicella-zoster virus (Oka) | HEL | 61.70 | >100 | >1.6 | [7] |
Experimental Protocols
The synthesis of this compound analogs, or acyclic nucleosides, generally involves the alkylation of a heterocyclic base (e.g., uracil) with a suitably functionalized acyclic side chain. Below are generalized experimental protocols for key steps in their synthesis and evaluation, based on methodologies reported in the scientific literature.
General Procedure for the Synthesis of Acyclic Nucleoside Analogs
This protocol outlines a common method for the N-alkylation of a pyrimidine base to produce an acyclic nucleoside analog.
1. Silylation of the Heterocyclic Base:
-
The pyrimidine base (e.g., uracil) is suspended in a dry, aprotic solvent such as acetonitrile or 1,2-dichloroethane.
-
A silylating agent, typically N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS), is added in excess.
-
The mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) until the solution becomes clear, indicating the formation of the silylated derivative.
-
The solvent and excess silylating agent are removed under reduced pressure.
2. Glycosylation (Alkylation):
-
The dried silylated base is redissolved in a dry, aprotic solvent.
-
A solution of the desired acyclic side-chain synthon (e.g., a protected dihydroxypropyl halide or tosylate) in the same solvent is added.
-
A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄), is added dropwise at a controlled temperature (often 0 °C or room temperature).
-
The reaction is stirred for a specified time, and its progress is monitored by thin-layer chromatography (TLC).
3. Deprotection:
-
Upon completion of the reaction, the mixture is quenched (e.g., with saturated aqueous sodium bicarbonate).
-
The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed, dried, and concentrated.
-
Protecting groups on the acyclic side chain are removed using standard procedures (e.g., treatment with methanolic ammonia for acyl groups or a fluoride source for silyl ethers).
4. Purification:
-
The crude product is purified by column chromatography on silica gel using an appropriate solvent system to yield the pure acyclic nucleoside analog.
In Vitro Antiviral Activity Assay (General Protocol)
This protocol describes a typical cell-based assay to determine the 50% effective concentration (EC₅₀) of a compound against a specific virus.
1. Cell Culture and Viral Infection:
-
A suitable host cell line is seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
The cell culture medium is removed, and the cells are infected with the virus at a predetermined multiplicity of infection (MOI).
-
After an adsorption period, the viral inoculum is removed.
2. Compound Treatment:
-
The infected cells are then treated with serial dilutions of the test compound in fresh cell culture medium.
-
Control wells include untreated infected cells (virus control) and uninfected cells (cell control).
3. Incubation and Endpoint Determination:
-
The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) in the virus control wells.
-
The antiviral effect is quantified using a suitable method, such as:
-
MTT Assay: Measures cell viability by the metabolic conversion of MTT to a colored formazan product.
-
Plaque Reduction Assay: Stains and counts viral plaques to determine the reduction in viral spread.
-
Viral Yield Reduction Assay: Quantifies the amount of progeny virus produced.
-
4. Data Analysis:
-
The EC₅₀ value, the concentration of the compound that inhibits the viral effect by 50%, is calculated from the dose-response curve.
Cytotoxicity Assay (General Protocol)
This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of a compound.
1. Cell Culture and Compound Treatment:
-
Uninfected host cells are seeded in 96-well plates.
-
After cell attachment, the medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Control wells contain cells with no compound.
2. Incubation and Viability Measurement:
-
The plates are incubated for the same duration as the antiviral assay.
-
Cell viability is measured using an appropriate method, such as the MTT assay.
3. Data Analysis:
-
The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the structural analogs of this compound.
Caption: Mechanism of action of acyclic nucleoside analogs.
Caption: Generalized workflow for the synthesis of acyclic uridine analogs.
Conclusion
The structural analogs of this compound, more commonly referred to as acyclic 2',3'-dideoxyuridine analogs, represent a promising area for the discovery of novel antiviral agents. Their mechanism of action, centered on the termination of viral nucleic acid synthesis, is a well-validated strategy in antiviral drug development. This technical guide has provided a summary of the available data on their biological activity, outlined general experimental protocols for their synthesis and evaluation, and presented visualizations of key related processes. It is anticipated that further exploration of structure-activity relationships within this class of compounds will lead to the identification of candidates with improved potency, selectivity, and pharmacokinetic profiles. For researchers and drug development professionals, the information compiled herein serves as a foundational resource to guide future research and development efforts in this important therapeutic area.
References
- 1. Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pyrimidine nucleoside analogues.X. 5-Substituted 1-(1,3-dihydroxypropyl-2) uracils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and antiviral evaluation of novel acyclic phosphonate nucleotide analogs with triazolo[4,5- b]pyridine, imidazo[4,5- b]pyridine and imidazo[4,5- b]pyridin-2(3 H)-one systems - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of 2',3'-Dideoxynucleosides in Halting Proviral DNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of 2',3'-dideoxynucleosides (ddNs) as potent inhibitors of retroviral replication marked a pivotal moment in the fight against the human immunodeficiency virus (HIV). These nucleoside analogs, including the pioneering drug zidovudine (AZT), formed the first class of antiretroviral agents and remain a cornerstone of combination therapies today. This technical guide provides an in-depth exploration of the fundamental role of 2',3'-dideoxynucleosides in the inhibition of proviral DNA synthesis, detailing their mechanism of action, providing key experimental protocols for their evaluation, and presenting quantitative data on their inhibitory activities.
Mechanism of Action: Chain Termination
The central mechanism by which 2',3'-dideoxynucleosides inhibit proviral DNA synthesis is through chain termination . Retroviruses, like HIV, utilize an enzyme called reverse transcriptase (RT) to convert their RNA genome into a double-stranded DNA copy, which is then integrated into the host cell's genome. This process, known as reverse transcription, is essential for the virus to replicate.
2',3'-dideoxynucleosides are synthetic analogs of the natural 2'-deoxynucleosides (dA, dG, dC, dT) that serve as the building blocks for DNA synthesis. The critical structural modification in ddNs is the absence of a hydroxyl group at the 3' position of the deoxyribose sugar ring. This seemingly minor alteration has profound consequences for DNA elongation.
The process unfolds in a series of steps:
-
Cellular Uptake and Phosphorylation: Like their natural counterparts, 2',3'-dideoxynucleosides are taken up by host cells.[1] Once inside, they are phosphorylated by cellular kinases to their active triphosphate form (ddNTPs).[2][3][4][5] This activation is a crucial step, as reverse transcriptase recognizes and utilizes the triphosphate form of nucleosides.
-
Competitive Inhibition: The resulting 2',3'-dideoxynucleoside triphosphates (ddNTPs) act as competitive inhibitors of the viral reverse transcriptase. They compete with the natural deoxynucleoside triphosphates (dNTPs) for binding to the active site of the enzyme.[1][3]
-
Incorporation into Viral DNA: Due to their structural similarity to natural dNTPs, the reverse transcriptase can incorporate a ddNMP into the growing proviral DNA chain.[1][3][4]
-
Chain Termination: Once incorporated, the absence of the 3'-hydroxyl group on the ddNMP prevents the formation of a phosphodiester bond with the next incoming nucleoside triphosphate.[4] This effectively halts the elongation of the DNA chain, leading to premature termination of reverse transcription.[3][4] The incomplete proviral DNA is unable to integrate into the host genome, thus preventing the establishment of a productive infection.
It is important to note that while 2',3'-dideoxynucleosides are potent inhibitors of viral reverse transcriptase, they have a significantly lower affinity for host cellular DNA polymerases.[1] This selectivity is a key factor in their therapeutic utility, although off-target effects on mitochondrial DNA polymerase can lead to toxicity.
Quantitative Analysis of Inhibition
The inhibitory potency of 2',3'-dideoxynucleosides against HIV-1 reverse transcriptase and viral replication is quantified using various parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the drug required to inhibit the activity of the enzyme or the replication of the virus by 50%. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme.
The following tables summarize the reported inhibitory activities of several key 2',3'-dideoxynucleosides.
| 2',3'-Dideoxynucleoside | Active Form | Target | IC50 (µM) | Cell Type/Assay Condition | Reference |
| Zidovudine (AZT) | AZT-triphosphate | HIV-1 RT | 0.003 to >2.0 | Clinical Isolates | [6] |
| Didanosine (ddI) | ddA-triphosphate | HIV-1 RT | 0.02 to >10.0 | Clinical Isolates | [6] |
| Stavudine (d4T) | d4T-triphosphate | HIV-1 Replication | Not specified | Not specified | [3][7] |
| Zalcitabine (ddC) | ddC-triphosphate | HIV Replication | 0.5 | Human T lymphocyte cell lines | [8] |
| Lamivudine (3TC) | 3TC-triphosphate | HIV-1 RT | 10-16 (Ki) | Enzyme Assay | [9] |
| Emtricitabine (FTC) | FTC-triphosphate | HIV-1 RT | Not specified | Not specified |
| 2',3'-Dideoxynucleoside Triphosphate | Enzyme | Ki (µM) | Km (µM) for natural substrate | Experimental Condition | Reference |
| AZT-TP | Wild-type HIV-1 RT | 0.03 ± 0.01 | 3.5 ± 0.5 (dTTP) | In the absence of ATP | [10] |
| AZT-TP | Mutant (41/67/70/215) HIV-1 RT | 0.02 ± 0.01 | 3.6 ± 0.7 (dTTP) | In the absence of ATP | [10] |
| Apricitabine-TP | Wild-type HIV-1 RT | Not specified | Not specified | Steady-state kinetics | [11] |
| Apricitabine-TP | K65R mutant HIV-1 RT | Increased Ki | Not specified | Steady-state kinetics | [11] |
Experimental Protocols
HIV-1 Reverse Transcriptase Enzyme Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of 2',3'-dideoxynucleosides against purified HIV-1 reverse transcriptase.
Materials:
-
Purified recombinant HIV-1 reverse transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled thymidine triphosphate)
-
Unlabeled dTTP
-
2',3'-dideoxynucleoside triphosphate (test compound)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.
-
Inhibitor Dilution: Prepare serial dilutions of the 2',3'-dideoxynucleoside triphosphate test compound in the assay buffer.
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the reaction mixture with a specific concentration of the test compound or a vehicle control.
-
Initiate the reaction by adding a known amount of purified HIV-1 reverse transcriptase.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Precipitation:
-
Stop the reaction by adding cold TCA.
-
Incubate on ice to allow the precipitation of the newly synthesized DNA.
-
-
Filtration and Washing:
-
Filter the reaction mixture through glass fiber filters using a vacuum manifold. The precipitated DNA will be trapped on the filter.
-
Wash the filters with cold TCA and then ethanol to remove unincorporated [³H]-dTTP.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated [³H]-dTTP is proportional to the reverse transcriptase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Anti-HIV Assay
This protocol describes a general method to evaluate the ability of 2',3'-dideoxynucleosides to inhibit HIV replication in a cell culture system.
Materials:
-
HIV-permissive cell line (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells - PBMCs)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and IL-2 (for PBMCs)
-
2',3'-dideoxynucleoside (test compound)
-
Cell viability assay reagent (e.g., MTT, XTT)
-
p24 antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HIV-permissive cells into a 96-well microplate at a predetermined density.
-
Compound Addition: Add serial dilutions of the 2',3'-dideoxynucleoside test compound to the wells. Include a no-drug control.
-
Virus Infection: Infect the cells with a standardized amount of HIV-1.
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for a period of 4-7 days.
-
Assessment of Antiviral Activity:
-
p24 Antigen Quantification: At the end of the incubation period, collect the cell culture supernatant. Measure the amount of HIV-1 p24 antigen in the supernatant using a p24 antigen ELISA kit. A reduction in p24 levels indicates inhibition of viral replication.
-
Cell Viability (Cytotoxicity) Assay: Add a cell viability reagent (e.g., MTT) to the remaining cells in the plate. The amount of formazan product formed is proportional to the number of viable cells. This is used to assess the cytotoxicity of the compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each compound concentration based on the p24 antigen levels.
-
Determine the IC50 (50% inhibitory concentration) for the antiviral activity.
-
Calculate the CC50 (50% cytotoxic concentration) from the cell viability data.
-
The therapeutic index (TI) is calculated as the ratio of CC50 to IC50, which provides a measure of the compound's selectivity.
-
Visualizations
Signaling Pathway: Activation and Action of 2',3'-Dideoxynucleosides
Caption: Activation and inhibitory pathway of 2',3'-dideoxynucleosides.
Experimental Workflow: In Vitro HIV-1 RT Inhibition Assay
Caption: Workflow for determining HIV-1 RT inhibition by ddNTPs.
Conclusion
2',3'-dideoxynucleosides represent a landmark achievement in antiviral drug development. Their mechanism of action, centered on the elegant principle of chain termination of proviral DNA synthesis, provided the first effective therapeutic strategy against HIV. While newer classes of antiretroviral drugs have since been developed, ddNs, particularly in combination therapies, continue to play a role in the management of HIV infection. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers and drug development professionals working to discover and characterize novel antiviral agents that target viral polymerases. The ongoing study of these foundational inhibitors continues to inform the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 3. Stavudine: an update of its use in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 5. Stavudine - Wikipedia [en.wikipedia.org]
- 6. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine atevirdine (U-87201E) in combination with zidovudine or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Inhibition of Human Immunodeficiency Virus Type 1 Reverse Transcriptase by a Stavudine Analogue, 4′-Ethynyl Stavudine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zalcitabine. A review of its pharmacology and clinical potential in acquired immunodeficiency syndrome (AIDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The intracellular phosphorylation of (-)-2'-deoxy-3'-thiacytidine (3TC) and the incorporation of 3TC 5'-monophosphate into DNA by HIV-1 reverse transcriptase and human DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correlation between Viral Resistance to Zidovudine and Resistance at the Reverse Transcriptase Level for a Panel of Human Immunodeficiency Virus Type 1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of inhibition of HIV type 1 reverse transcriptase-bearing NRTI-associated mutations by apricitabine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Antiviral Defense: Unraveling the Structure-Activity Relationship of Dideoxynucleosides
A Technical Guide for Researchers and Drug Development Professionals
October 24, 2025
Abstract
Dideoxynucleosides (ddNs) represent a cornerstone in the history and current landscape of antiviral therapy, particularly in the management of retroviral infections such as Human Immunodeficiency Virus (HIV). Their efficacy hinges on a fascinatingly direct mechanism of action: the termination of viral DNA chain elongation. This in-depth technical guide explores the critical structure-activity relationships (SAR) that govern the therapeutic potential of this class of drugs. By dissecting the roles of the sugar moiety, the nucleobase, and various chemical modifications, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals dedicated to the discovery of novel and more effective antiviral agents. This document details the fundamental mechanism of action, presents quantitative SAR data, outlines key experimental protocols, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding of dideoxynucleoside virostatics.
Introduction: The Dawn of Chain Termination
The discovery of 2',3'-dideoxynucleosides as potent antiviral agents marked a pivotal moment in the fight against devastating viral diseases. These synthetic nucleoside analogs structurally mimic their natural 2'-deoxynucleoside counterparts but crucially lack the 3'-hydroxyl group on the sugar ring.[1] This seemingly minor modification is the key to their powerful therapeutic effect.
Viral polymerases, such as reverse transcriptase in HIV, incorporate the triphosphate form of these analogs into the growing viral DNA chain.[2] However, the absence of the 3'-hydroxyl group prevents the formation of the next phosphodiester bond, effectively halting further elongation of the DNA strand.[1] This process, known as chain termination, is a highly effective strategy for inhibiting viral replication.[1][2]
The clinical success of early dideoxynucleosides like zidovudine (AZT) spurred extensive research into the SAR of this compound class. Understanding how specific structural features influence antiviral activity, selectivity, and toxicity is paramount for the rational design of new drugs with improved therapeutic indices. This guide will delve into the nuances of these relationships, providing a framework for future drug discovery efforts.
Mechanism of Action: A Molecular Deception
The antiviral activity of dideoxynucleosides is a multi-step process that begins with cellular uptake and culminates in the termination of viral DNA synthesis. This pathway can be summarized as follows:
-
Cellular Uptake: Dideoxynucleosides are transported into the host cell through various nucleoside transport proteins embedded in the cell membrane.
-
Intracellular Phosphorylation: Once inside the cell, the dideoxynucleoside undergoes a series of phosphorylation events, catalyzed by host cell kinases, to form the active 5'-triphosphate metabolite.[2] This conversion is a critical step, as the triphosphate form is the substrate recognized by viral polymerases.
-
Competitive Inhibition and Chain Termination: The dideoxynucleoside triphosphate (ddNTP) competes with the natural deoxynucleoside triphosphate (dNTP) for incorporation into the nascent viral DNA chain by the viral polymerase.[2] Upon incorporation, the absence of a 3'-hydroxyl group on the dideoxynucleoside moiety prevents the formation of a phosphodiester bond with the subsequent incoming nucleotide, leading to the termination of DNA chain elongation.[1]
This elegant mechanism of "molecular deception" is highly effective against viruses that rely on polymerases for replication, most notably retroviruses like HIV.
Figure 1: Mechanism of action of dideoxynucleosides.
Quantitative Structure-Activity Relationship (SAR) Data
The antiviral potency of dideoxynucleoside analogs is highly dependent on their chemical structure. Modifications to the sugar moiety, the nucleobase, and the introduction of various substituents can dramatically alter their activity against different viruses, as well as their toxicity profiles. The following tables summarize key quantitative SAR data for a selection of dideoxynucleoside analogs against HIV and Hepatitis B Virus (HBV).
Table 1: Anti-HIV Activity of Dideoxynucleoside Analogs
| Compound | Modification | Target | IC50 (µM) | Cell Line | Reference |
| Gen-1 | Triterpenoid saponin | Viral Entry | 20.0 | PBMCs | [3] |
| M522 | Lithospermic acid | Integrase | 2.2 | PBMCs | [3] |
| G4N | Tetraglycylated NDGA | Transcription | 14.0 | PBMCs | [3] |
| Combination (Gen-1, M522, G4N) | - | Multiple | 1.2 | PBMCs (AZT-resistant) | [3] |
| β-L-ddC | L-enantiomer of ddC | Reverse Transcriptase | Similar to β-D-ddC | - | [4] |
| 5-F-β-L-ddC | 5-Fluoro, L-enantiomer | Reverse Transcriptase | Similar to β-L-ddC | - | [4] |
Table 2: Anti-HBV Activity of Dideoxynucleoside Analogs
| Compound | EC50 (µM) | Selectivity Index | Cell Line | Reference |
| β-L-D4A | 0.1 | 1800 | 2.2.15 cells | [1] |
| β-L-ddA | >10 | - | 2.2.15 cells | [1] |
| β-L-ddG | >10 | - | 2.2.15 cells | [1] |
| Lamivudine | 0.01 - 3.3 | - | HBV DNA-transfected cells | [5] |
| Telbivudine | ~0.19 | - | HepG2 2.2.15 cells | [5] |
| Clevudine | 0.9 | - | HBV DNA-transfected cells | [5] |
| Tenofovir | 2.5 | - | HBV DNA-transfected cells | [5] |
Key Experimental Protocols
The evaluation of dideoxynucleoside analogs relies on a set of standardized in vitro assays to determine their antiviral efficacy and cytotoxicity. Below are detailed methodologies for two fundamental experiments.
HIV Reverse Transcriptase (RT) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP), with one being radiolabeled (e.g., [³H]dTTP) or fluorescently labeled.
-
Test compounds (dideoxynucleoside analogs)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter (for radiolabeled assays) or fluorescence plate reader.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and all dNTPs (including the labeled one).
-
Compound Dilution: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Assay Setup: In a microtiter plate, add the reaction mixture, the diluted test compounds (or solvent control), and finally the recombinant HIV-1 RT to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Reaction Termination: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized DNA.
-
Filtration: Filter the contents of each well through glass fiber filters. The unincorporated, labeled dNTPs will pass through, while the precipitated DNA will be retained on the filter.
-
Washing: Wash the filters with TCA and ethanol to remove any remaining unincorporated nucleotides.
-
Quantification:
-
Radiolabeled Assay: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Fluorescent Assay: Measure the fluorescence of the precipitated DNA using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the solvent control. Determine the IC50 value, which is the concentration of the compound that inhibits RT activity by 50%.
Plaque Reduction Assay for Antiviral Activity
This cell-based assay determines the ability of a compound to inhibit the replication of a virus, measured by the reduction in the formation of viral plaques.
Materials:
-
Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds
-
Overlay medium (e.g., medium with methylcellulose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates and incubate until they form a confluent monolayer.
-
Virus Infection: Remove the culture medium and infect the cell monolayers with a known amount of virus (multiplicity of infection, MOI) for a specific adsorption period (e.g., 1 hour at 37°C).[6]
-
Compound Treatment: After the adsorption period, remove the virus inoculum and add the overlay medium containing serial dilutions of the test compounds.[6]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).[7]
-
Plaque Visualization:
-
Remove the overlay medium.
-
Fix the cells (e.g., with methanol).
-
Stain the cells with crystal violet solution. The living cells will take up the stain, while the areas of cell death caused by viral replication (plaques) will remain clear.[7]
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Figure 2: General workflow for antiviral drug screening.
Conclusion and Future Directions
The structure-activity relationship of dideoxynucleosides has been a rich field of study, yielding life-saving antiviral drugs. The core principle of chain termination through the absence of a 3'-hydroxyl group remains a powerful and validated strategy. However, the emergence of drug-resistant viral strains and the need for improved safety profiles necessitate continued innovation.
Future research in this area will likely focus on:
-
Novel Prodrug Strategies: Enhancing the cellular uptake and phosphorylation of dideoxynucleosides to improve their bioavailability and reduce off-target effects.
-
Targeting Resistant Mutants: Designing analogs with modifications that can overcome the structural changes in viral polymerases that confer resistance.
-
Combination Therapies: Exploring the synergistic effects of dideoxynucleosides with other antiviral agents that target different stages of the viral life cycle.
-
Computational Modeling: Utilizing advanced in silico methods to predict the activity and toxicity of novel dideoxynucleoside analogs, thereby accelerating the drug discovery process.
By building upon the foundational SAR principles outlined in this guide, the scientific community can continue to develop the next generation of dideoxynucleoside-based therapies to combat existing and emerging viral threats.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Influence of stereochemistry on antiviral activities and resistance profiles of dideoxycytidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Antiviral Activity of Novel Dideoxynucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro antiviral activity of novel dideoxynucleoside analogs. It is designed to serve as a resource for researchers and professionals involved in the discovery and development of new antiviral therapies. This document summarizes key quantitative data, details common experimental protocols, and visualizes critical workflows to facilitate a deeper understanding of the evaluation process for these promising compounds.
Core Concepts in Antiviral Drug Discovery
Dideoxynucleosides represent a cornerstone in the history of antiviral therapy, most notably with the advent of zidovudine (AZT) for the treatment of HIV. These molecules are synthetic analogs of natural deoxynucleosides, lacking the 3'-hydroxyl group on the pentose sugar moiety. This structural modification is key to their mechanism of action. Once inside a host cell, dideoxynucleosides are phosphorylated to their active triphosphate form by cellular kinases. This triphosphate analog can then be incorporated into the growing viral DNA chain by viral polymerases, such as reverse transcriptase in retroviruses. Because they lack the 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to chain termination and the inhibition of viral replication.
The development of novel dideoxynucleosides aims to improve upon existing therapies by enhancing potency, expanding the spectrum of activity against different viruses, improving the safety profile, and overcoming drug resistance. Researchers modify the nucleobase, the sugar moiety, or both, to create new chemical entities with optimized antiviral properties. The preliminary assessment of these novel compounds relies on a series of robust in vitro assays to determine their efficacy and cytotoxicity.
Quantitative Assessment of Antiviral Activity
The initial screening of novel dideoxynucleosides involves quantifying their ability to inhibit viral replication in cell culture and assessing their toxicity to the host cells. The key parameters measured are the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The EC₅₀ is the concentration of the compound that inhibits viral replication by 50%, while the CC₅₀ is the concentration that causes a 50% reduction in cell viability.
The therapeutic potential of a compound is often expressed as the Selectivity Index (SI), which is the ratio of the CC₅₀ to the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates greater selectivity of the compound for inhibiting the virus with minimal toxicity to the host cell, a crucial characteristic for a viable drug candidate.
Anti-HIV Activity of Novel Dideoxynucleosides
The following table summarizes the in vitro anti-HIV-1 activity of a series of novel 2′,3′-dideoxy-2′,2′-difluoro-4′-azanucleosides.
| Compound | Nucleobase | Anomer | EC₅₀ (µM) |
| 18d | 5-Fluorouracil | α | 36.9 |
| 19d | 5-Fluorouracil | β | 44.5 |
| 27 | 6-Chloropurine | - | 64.5 |
| 29 | 6-Chloropurine | - | 92.3 |
| AZT (Control) | Thymine | - | Reference |
Data sourced from a study on 2′,3′-dideoxy-2′,2′-difluoro-4′-azanucleosides. It is noteworthy that in this series, the α-anomers demonstrated slightly better activity than their β-counterparts.
Anti-HBV Activity of a Novel Dideoxynucleoside
The following table presents the in vitro anti-Hepatitis B Virus (HBV) activity of 2′,3′-dideoxy-3′-fluoroguanosine (FLG) compared to lamivudine (3TC) and adefovir (PMEA) against wild-type HBV.
| Compound | Target | IC₅₀ (µM) |
| FLG | Wild-Type HBV | 9 ± 2.5 |
| 3TC | Wild-Type HBV | 0.5 ± 0.4 |
| PMEA | Wild-Type HBV | 15 ± 3.4 |
Data from a study characterizing the anti-HBV activity of FLG. The IC₅₀ represents the concentration required to inhibit 50% of intracellular HBV DNA synthesis.[1]
Anti-HSV Activity of Non-Nucleoside Analogs
While not dideoxynucleosides, the following data on non-nucleoside amide analogues against Herpes Simplex Virus-1 (HSV-1) provides a comparative context for antiviral screening data.
| Compound | CC₅₀ (µg/ml) | EC₅₀ (µg/ml) | Selectivity Index (SI) |
| HL1 | 270.40 | 63.4 | 4.28 |
| HL2 | 362.6 | 37.20 | 9.7 |
| Acyclovir (Control) | 128.8 ± 3.4 | 2.8 ± 0.1 | 49.3 |
These findings highlight the safety of the test compounds for potential biomedical applications.[2]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of novel dideoxynucleosides.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours to allow for the conversion of MTT to formazan.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus, specifically the formation of plaques.
Principle: A plaque is a localized area of cell death and lysis in a monolayer of cells caused by viral replication. The number of plaques is proportional to the amount of infectious virus. An effective antiviral compound will reduce the number and/or size of plaques.
Procedure:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Compound Addition: After a 1-2 hour adsorption period, remove the viral inoculum and wash the cells. Add an overlay medium (e.g., containing agarose or methylcellulose) with serial dilutions of the test compound. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet, which stains viable cells. Plaques will appear as clear zones against a background of stained cells.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC₅₀ value is determined from a dose-response curve of percentage plaque reduction versus compound concentration.
Reverse Transcriptase (RT) Activity Assay
For retroviruses like HIV, a direct measure of the inhibition of the viral reverse transcriptase enzyme is a key indicator of the mechanism of action of dideoxynucleosides.
Principle: This assay measures the synthesis of DNA from an RNA template by the RT enzyme. The incorporation of a labeled nucleotide into the newly synthesized DNA is quantified.
Procedure:
-
Reaction Setup: In a microplate well, combine a reaction mixture containing a template-primer (e.g., poly(A) RNA template and oligo(dT) primer), the reverse transcriptase enzyme, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-dUTP or a radioactively labeled dNTP).
-
Inhibitor Addition: Add serial dilutions of the test compound (in its triphosphate form, if assessing direct enzymatic inhibition) to the reaction wells.
-
Enzymatic Reaction: Incubate the plate at 37°C to allow the RT-mediated DNA synthesis to proceed.
-
Detection:
-
Non-radioactive method: The newly synthesized DNA, which is labeled with digoxigenin and biotin, is captured on a streptavidin-coated plate. An anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase) is then added. Finally, a colorimetric substrate is added, and the resulting signal is measured spectrophotometrically.
-
Radioactive method: The newly synthesized DNA is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The signal is proportional to the RT activity. The percentage of RT inhibition is calculated for each compound concentration relative to the no-compound control. The IC₅₀ (50% inhibitory concentration) for the enzyme is determined from a dose-response curve.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures described above.
Caption: Workflow for determining the in vitro antiviral efficacy and selectivity of a compound.
Caption: Mechanism of action of dideoxynucleoside antiviral drugs.
Conclusion
The preliminary in vitro evaluation of novel dideoxynucleosides is a critical step in the drug discovery pipeline. Through a systematic process of quantifying antiviral activity and cytotoxicity, and by employing well-defined experimental protocols, researchers can identify promising lead compounds for further development. The data and methodologies presented in this guide offer a foundational understanding of this process, intended to aid in the rational design and evaluation of the next generation of dideoxynucleoside-based antiviral therapies. The ultimate goal is to develop safer and more effective treatments for a wide range of viral diseases.
References
The Dawn of Acyclic Antivirals: Exploring the Therapeutic Potential of 2',3'-Dideoxy-secouridine Derivatives
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals delves into the synthesis, biological activity, and therapeutic promise of 2',3'-dideoxy-secouridine derivatives. These acyclic nucleoside analogs represent a compelling area of research in the ongoing quest for novel antiviral and anticancer agents.
The relentless pursuit of effective therapies for viral infections and cancer has led scientists to explore innovative molecular scaffolds that can overcome the limitations of existing drugs. Among these, this compound derivatives, characterized by a ring-opened ribose moiety, have emerged as a promising class of compounds. Their structural dissimilarity to natural nucleosides offers the potential for unique mechanisms of action and improved pharmacological profiles. This in-depth guide provides a technical overview of the current state of research into these intriguing molecules.
Antiviral and Cytotoxic Activity of this compound Derivatives
The primary therapeutic interest in this compound derivatives lies in their potential as antiviral agents, particularly against retroviruses like HIV. The absence of the 2'- and 3'-hydroxyl groups in the acyclic sugar chain, a hallmark of this class, is a key structural feature that can lead to chain termination during viral DNA synthesis.
While specific quantitative data for a broad range of this compound derivatives remains an active area of research, the foundational concept is built upon the established success of other 2',3'-dideoxynucleosides. For instance, 2',3'-dideoxyadenosine has been shown to be lethal to E. coli by irreversibly blocking DNA synthesis.[1] Its triphosphate form acts as a competitive inhibitor of E. coli DNA polymerase and terminates the growing polydeoxynucleotide chain.[1]
The table below summarizes the activity of some related 2',3'-dideoxynucleoside analogs to provide a comparative context for the potential efficacy of secouridine derivatives.
| Compound | Target | Activity | Reference |
| 2',3'-Dideoxyadenosine | E. coli DNA Polymerase | Competitive inhibitor, chain terminator | [1] |
| 3'-Isocyano-3'-deoxythymidine | MT-4 cell dThd kinase | Considerable toxicity | [2] |
| 3'-Isocyano-2',3'-dideoxyuridine | MT-4 cell dThd kinase | Low toxicity, poor kinase affinity | [2] |
It is important to note that the biological activity of these derivatives is highly dependent on their phosphorylation by cellular kinases to the active triphosphate form. The efficiency of this activation process can vary significantly between different cell types and is a critical factor in their therapeutic window.
Synthesis and Experimental Protocols
The synthesis of this compound derivatives typically involves the chemical modification of precursor uridine or 2'-deoxyuridine molecules. A key step is the oxidative cleavage of the ribose ring to generate the seco-scaffold.
General Synthesis Workflow for 2',3'-seco-2'-Deoxyuridine
A plausible synthetic pathway to obtain a 2',3'-seco-2'-Deoxyuridine derivative can be conceptualized as follows:
Caption: General synthetic workflow for 2',3'-seco-2'-deoxyuridine derivatives.
Key Experimental Protocols:
1. Oxidative Cleavage of the Ribofuranose Ring: A common method for the ring opening of vicinal diols, such as those present in a protected ribonucleoside, is periodate oxidation.
-
Materials: Sodium periodate (NaIO₄), protected ribonucleoside, solvent (e.g., methanol/water mixture).
-
Procedure: The protected ribonucleoside is dissolved in the solvent system. A solution of sodium periodate is added dropwise at a controlled temperature (often 0°C). The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction is quenched (e.g., with ethylene glycol), and the product is extracted and purified.
2. Antiviral Activity Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytopathic effect of viruses and the efficacy of antiviral compounds.
-
Materials: Host cells (e.g., MT-4), virus stock, test compounds, MTT reagent, solubilization solution (e.g., acidified isopropanol).
-
Procedure:
-
Seed host cells in a 96-well plate.
-
Infect the cells with the virus in the presence of serial dilutions of the test compound.
-
Incubate for a period that allows for viral replication and cytopathic effect to occur.
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
-
Mechanism of Action: A Focus on Chain Termination
The primary proposed mechanism of action for this compound derivatives as antiviral agents is the termination of viral DNA chain elongation. This process can be visualized through the following signaling pathway:
Caption: Proposed mechanism of action via chain termination of viral DNA synthesis.
Once inside the host cell, the this compound derivative is sequentially phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then be recognized by viral reverse transcriptases or polymerases as a substrate. Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to the termination of DNA synthesis and inhibition of viral replication.
Future Directions and Conclusion
The exploration of this compound derivatives is still in its early stages. Future research should focus on the synthesis of a diverse library of these compounds with various modifications on the acyclic chain and the nucleobase. Comprehensive in vitro and in vivo studies are necessary to establish their antiviral spectrum, potency, and toxicity profiles. Furthermore, detailed mechanistic studies will be crucial to elucidate their precise interactions with viral and cellular enzymes.
References
Methodological & Application
Application Notes & Protocols: An Improved Protocol for the Synthesis of 2',3'-Dideoxynucleosides
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2',3'-Dideoxynucleosides are a critical class of antiviral agents, most notably used as nucleoside reverse transcriptase inhibitors (NRTIs) in the treatment of HIV.[1][2][3] The development of efficient, cost-effective, and environmentally friendly synthetic protocols is of paramount importance for ensuring the widespread availability of these life-saving drugs. This document outlines an improved and sustainable protocol for the synthesis of 2',3'-dideoxynucleosides, focusing on a radical deoxygenation approach that avoids hazardous reagents traditionally used in the Barton-McCombie reaction.[1][3][4] Additionally, alternative enzymatic and stereoselective methods will be discussed.
I. Core Synthesis Strategy: Radical Deoxygenation of Ribonucleoside 2',3'-Bisxanthates
This improved protocol centers on the transformation of readily available ribonucleosides into 2',3'-dideoxynucleosides through a radical deoxygenation of a xanthate intermediate.[1][3][4] This method offers a more sustainable alternative to traditional methods that often employ hazardous reagents like tributyltin hydride (Bu3SnH) and 2,2'-azobis(isobutyronitrile) (AIBN).[1][3][4]
Workflow Diagram:
Caption: General workflow for the synthesis of 2',3'-dideoxynucleosides.
II. Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of various 2',3'-dideoxynucleosides and their intermediates using the improved protocol.
| Starting Ribonucleoside | Ribonucleoside 2',3'-Bisxanthate Yield (%) | 2',3'-Didehydro-2',3'-dideoxynucleoside Yield (%) | 2',3'-Dideoxynucleoside Yield (%) |
| Uridine | High (not specified) | 92 | High (not specified) |
| Thymidine | High (not specified) | 95 | High (not specified) |
| N4-Benzoylcytidine | High (not specified) | Not specified | 70 (as Zalcitabine) |
| Adenosine | High (not specified) | Not specified | High (not specified) |
| Guanosine | High (not specified) | 80 | Not specified |
Note: "High" indicates that the source mentions high yields without providing a specific quantitative value. Zalcitabine (ddC) synthesis involved an N-benzoyl deprotection step.[1]
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Ribonucleoside 2',3'-Bisxanthates
This protocol describes the conversion of a ribonucleoside to its corresponding 2',3'-bisxanthate derivative.
Materials:
-
Ribonucleoside (e.g., Uridine, Thymidine, N4-Benzoylcytidine, Adenosine, Guanosine)
-
Carbon disulfide (CS2)
-
3 M aqueous Sodium Hydroxide (NaOH) solution
-
Dimethylformamide (DMF)
-
Bromoethane
-
Heptane
Procedure:
-
Dissolve the starting ribonucleoside in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 3 M aqueous NaOH solution and CS2 to the flask. Stir the reaction mixture for 30 minutes at 0 °C.
-
Perform an in-situ alkylation by adding bromoethane to the reaction mixture. Continue stirring for an additional 20 minutes.
-
After the reaction is complete, isolate the product by thorough washing with heptane. This procedure is designed to avoid the need for chromatographic purification.[1]
Protocol 2: Radical Deoxygenation to form 2',3'-Didehydro-2',3'-dideoxynucleosides
This protocol details the radical deoxygenation of the bisxanthate intermediate using environmentally friendly reagents.
Materials:
-
Ribonucleoside 2',3'-bisxanthate
-
Tris(trimethylsilyl)silane ((Me3Si)3SiH)
-
1,1'-Azobis(cyclohexanecarbonitrile) (ACHN)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
Dissolve the ribonucleoside 2',3'-bisxanthate in anhydrous MeCN in a round-bottom flask equipped with a reflux condenser.
-
Add (Me3Si)3SiH and ACHN to the solution.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitoring by TLC is recommended).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the 2',3'-didehydro-2',3'-dideoxynucleoside.[1]
Protocol 3: Hydrogenation to form 2',3'-Dideoxynucleosides
This protocol describes the final hydrogenation step to yield the target 2',3'-dideoxynucleoside.
Materials:
-
2',3'-Didehydro-2',3'-dideoxynucleoside
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the 2',3'-didehydro-2',3'-dideoxynucleoside in methanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture at room temperature until the starting material is completely consumed (monitoring by TLC is recommended).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the 2',3'-dideoxynucleoside.[1]
IV. Alternative Synthesis Strategies
A. Enzymatic Synthesis
An alternative and highly specific method for the synthesis of 2',3'-dideoxynucleosides involves enzymatic trans-glycosylation.[2] This approach utilizes enzymes like trans-N-deoxyribosylase from Lactobacillus helveticus to catalyze the transfer of a deoxyribose moiety to a diverse range of purine and pyrimidine bases.[2] This method is particularly useful for preparing radiochemically pure 2',3'-dideoxynucleosides for metabolic studies.[2]
Another enzymatic step can be employed in the synthesis of didanosine (ddI). 2',3'-Dideoxyadenosine can be converted to 2',3'-dideoxyinosine (didanosine) in an almost quantitative yield (95%) by treatment with adenosine deaminase (ADA).[1]
Enzymatic Deamination Workflow:
Caption: Enzymatic synthesis of Didanosine from 2',3'-dideoxyadenosine.
B. Stereoselective Synthesis
Achieving stereoselectivity, particularly the desired β-anomer, is a significant challenge in nucleoside synthesis.[5] Condensation of a protected ribose with an aglycone often results in a mixture of α and β-isomers, which can be difficult to separate.[5] To address this, strategies involving the introduction of a directing group at the 2'-position of the sugar have been developed. For instance, the use of a 2-(phenylselenyl)-2,3-dideoxyribose derivative can facilitate a stereoselective condensation with a silylated heterocyclic base.[5]
V. Conclusion
The detailed protocols and data presented herein offer researchers a robust and improved methodology for the synthesis of 2',3'-dideoxynucleosides. The radical deoxygenation approach using less hazardous reagents represents a significant step towards more sustainable and scalable production of these vital antiviral compounds.[1][3][4] Furthermore, the consideration of enzymatic and stereoselective strategies provides a broader toolkit for scientists working in drug discovery and development.
References
- 1. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2',3'-dideoxynucleosides by enzymatic trans-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustainable Protocol for the Synthesis of 2',3'-Dideoxynucleoside and 2',3'-Didehydro-2',3'-dideoxynucleoside Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bohrium.com [bohrium.com]
- 5. tandfonline.com [tandfonline.com]
Application of 2',3'-Dideoxynucleosides in HIV Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dideoxynucleosides (ddNs) were among the first class of antiretroviral drugs, known as nucleoside reverse transcriptase inhibitors (NRTIs), developed for the treatment of Human Immunodeficiency Virus (HIV) infection. These compounds are analogues of natural 2'-deoxynucleosides but lack the 3'-hydroxyl group on the deoxyribose sugar moiety. This structural modification is key to their mechanism of action and their efficacy in inhibiting HIV replication. This document provides detailed application notes on their use, protocols for key experimental assays, and a summary of their efficacy and toxicity profiles.
Mechanism of Action
The antiviral activity of 2',3'-dideoxynucleosides is dependent on their intracellular conversion to the active triphosphate form.[1][2] This process is initiated by cellular kinases. Once converted, the dideoxynucleoside triphosphates (ddNTPs) act as competitive inhibitors of the viral reverse transcriptase (RT) enzyme.[3] HIV RT is responsible for converting the viral RNA genome into double-stranded DNA, a crucial step for viral replication and integration into the host cell's genome.
The ddNTPs compete with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain. Because they lack the 3'-hydroxyl group, the incorporation of a ddNTP results in the termination of DNA chain elongation, as the formation of the next 3'-5' phosphodiester bond is impossible.[3][4] This premature termination of the proviral DNA effectively halts the HIV replication cycle.
Key 2',3'-Dideoxynucleosides in HIV Treatment
Several 2',3'-dideoxynucleosides have been developed and used in the clinical management of HIV/AIDS. The most notable examples include:
-
Zidovudine (AZT, 3'-azido-3'-deoxythymidine): The first antiretroviral drug approved for HIV treatment.[5]
-
Didanosine (ddI, 2',3'-dideoxyinosine): A purine nucleoside analogue.
-
Zalcitabine (ddC, 2',3'-dideoxycytidine): A pyrimidine nucleoside analogue.
-
Stavudine (d4T, 2',3'-didehydro-3'-deoxythymidine): An analogue of thymidine.[6]
These drugs have been instrumental in the development of combination antiretroviral therapy (cART), significantly improving the prognosis for individuals with HIV.[5][7]
Clinical Application and Efficacy
Initially used as monotherapy, the use of 2',3'-dideoxynucleosides quickly evolved into combination regimens to enhance antiviral efficacy and delay the emergence of drug resistance.[8] Combining two or more NRTIs, or NRTIs with other classes of antiretroviral drugs, became the standard of care.
Meta-analyses of clinical trials have demonstrated the benefits of combination therapy. For instance, the addition of didanosine (ddI) or zalcitabine (ddC) to zidovudine (AZT) therapy resulted in a significant delay in disease progression and death compared to AZT monotherapy.[7]
| Treatment Regimen | Relative Risk of Disease Progression (vs. AZT alone) | Relative Risk of Death (vs. AZT alone) |
| AZT + ddI | 0.74 | 0.72 |
| AZT + ddC | 0.86 | 0.87 |
Table 1: Clinical Efficacy of Combination Therapy with 2',3'-Dideoxynucleosides. Data from a meta-analysis of randomized controlled trials.[7]
| Treatment Regimen | Mean Decrease in HIV RNA (log10 copies/mL) after 8 weeks |
| Zidovudine alone | 0.26 |
| Didanosine alone | 0.65 |
| Zidovudine + Didanosine | 0.93 |
| Zidovudine + Zalcitabine | 0.89 |
Table 2: Virological Response to Combination Therapy.[9]
Toxicity and Limitations
Despite their efficacy, the clinical use of 2',3'-dideoxynucleosides is associated with significant toxicities, which are often dose-limiting. These adverse effects are primarily attributed to the inhibition of mitochondrial DNA polymerase γ, leading to mitochondrial dysfunction.
| Drug | Common Toxicities |
| Zidovudine (AZT) | Myelosuppression (anemia, neutropenia), nausea, headache, myopathy.[8] |
| Didanosine (ddI) | Pancreatitis (can be fatal), peripheral neuropathy, diarrhea, lactic acidosis, hepatomegaly with steatosis.[10][11][12] |
| Zalcitabine (ddC) | Peripheral neuropathy, pancreatitis, oral ulcers. |
| Stavudine (d4T) | Peripheral neuropathy, pancreatitis, lipoatrophy, lactic acidosis.[6] |
Table 3: Major Toxicities Associated with 2',3'-Dideoxynucleosides.
The incidence of pancreatitis with didanosine is dose-related and can be as high as 7-10% in patients receiving standard doses.[13] The risk of didanosine-related toxicities, including pancreatitis and peripheral neuropathy, may be increased when co-administered with other drugs with similar toxicities, such as stavudine or tenofovir.[6][13]
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Activity Assay
This protocol is a non-radioactive method to determine the in vitro inhibitory activity of 2',3'-dideoxynucleoside triphosphates against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Template/Primer: Poly(A) x Oligo(dT)15
-
Reaction Buffer (10x): 500 mM Tris-HCl (pH 8.3), 750 mM KCl, 30 mM MgCl2, 50 mM DTT
-
dNTP mix (10x): dATP, dGTP, dCTP, and dTTP
-
Digoxigenin (DIG)-labeled dUTP and Biotin-dUTP
-
Test compound (2',3'-dideoxynucleoside triphosphate)
-
Lysis Buffer
-
Anti-DIG-Peroxidase (POD) antibody
-
TMB substrate solution
-
Stop solution (e.g., 1M H2SO4)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the 10x Reaction Buffer, 10x dNTP mix, and template/primer to 1x concentrations with sterile water. Prepare serial dilutions of the test compound.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
10 µL of 10x Reaction Buffer
-
10 µL of 10x dNTP mix (containing DIG-dUTP and Biotin-dUTP)
-
10 µL of template/primer
-
10 µL of test compound dilution (or vehicle control)
-
10 µL of HIV-1 RT enzyme solution
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Immobilization: Transfer the reaction mixture to a streptavidin-coated microplate. Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind.
-
Washing: Wash the plate three times with wash buffer to remove unincorporated nucleotides and other reaction components.
-
Detection:
-
Add 100 µL of Anti-DIG-POD antibody solution to each well and incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of RT activity for each concentration of the test compound and determine the IC50 value.
Cytotoxicity (MTT) Assay
This assay determines the concentration of a 2',3'-dideoxynucleoside that is toxic to host cells, allowing for the calculation of the selectivity index (SI = CC50/IC50).
Materials:
-
Human T-lymphocytic cell line (e.g., MT-4, CEM)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (2',3'-dideoxynucleoside)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropyl alcohol and DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of each dilution to the wells in triplicate. Include wells with cells only (no drug) as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.[14]
Intracellular Phosphorylation Assay
This protocol outlines a method to measure the intracellular levels of the mono-, di-, and triphosphate forms of 2',3'-dideoxynucleosides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or other relevant cell line
-
Test compound (2',3'-dideoxynucleoside)
-
Methanol (ice-cold)
-
Trichloroacetic acid (TCA) or perchloric acid (PCA)
-
Strong anion exchange solid-phase extraction (SAX-SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Incubate a known number of cells (e.g., 1 x 10^7) with the test compound at a specific concentration for a defined period.
-
Cell Lysis and Extraction:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold 60% methanol.
-
Add ice-cold TCA or PCA to precipitate proteins.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the nucleotides.
-
-
Solid-Phase Extraction (SPE):
-
Condition a SAX-SPE cartridge.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove unbound substances.
-
Elute the monophosphate, diphosphate, and triphosphate fractions separately using buffers with increasing salt concentrations.
-
-
LC-MS/MS Analysis:
-
Data Analysis: Calculate the intracellular concentration of each phosphorylated species (e.g., in pmol/10^6 cells).
Visualizations
Caption: Mechanism of action of 2',3'-dideoxynucleosides.
Caption: Experimental workflow for evaluating 2',3'-dideoxynucleosides.
References
- 1. researchgate.net [researchgate.net]
- 2. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. dna-technology.com [dna-technology.com]
- 5. researchgate.net [researchgate.net]
- 6. Didanosine: Package Insert / Prescribing Information [drugs.com]
- 7. Zidovudine, didanosine, and zalcitabine in the treatment of HIV infection: meta-analyses of the randomised evidence - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Comparison of Zidovudine (AZT) Used Alone or in Combination With Didanosine (ddI) or Dideoxycytidine (ddC) in HIV-Infected Patients | MedPath [trial.medpath.com]
- 9. researchgate.net [researchgate.net]
- 10. The didanosine Expanded Access Program: safety analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Didanosine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. academic.oup.com [academic.oup.com]
- 14. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-Retroviral Activity of 2',3'-Dideoxy-secouridine
Introduction
2',3'-Dideoxy-secouridine is a nucleoside analog, a synthetic molecule that resembles naturally occurring nucleosides.[1] Such analogs are a cornerstone of anti-retroviral therapy, particularly against Human Immunodeficiency Virus (HIV).[2] The primary mechanism of action for many nucleoside analogs, including dideoxynucleosides, is the inhibition of the viral enzyme reverse transcriptase (RT).[2][3] After cellular uptake, these compounds are phosphorylated to their active triphosphate form.[4] This active form is then incorporated into the growing viral DNA chain during reverse transcription.[4] Because they lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, their incorporation leads to the termination of DNA chain elongation, thus halting viral replication.[5]
These application notes provide a comprehensive protocol for the in vitro evaluation of the anti-retroviral activity of this compound, including assessments of cytotoxicity, anti-HIV efficacy, and mechanism of action.
Overall Evaluation Workflow
The evaluation of a novel anti-retroviral compound like this compound follows a structured workflow. This process begins with assessing the compound's toxicity to host cells to determine a safe therapeutic window. Subsequently, its efficacy in inhibiting viral replication is tested in cell-based assays. Finally, biochemical assays are employed to confirm the specific mechanism of action, such as the direct inhibition of reverse transcriptase.
Caption: Overall workflow for the anti-retroviral evaluation of this compound.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment
Principle: Before evaluating antiviral activity, it is crucial to determine the concentrations at which this compound is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability.[4][6] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Human T-lymphocyte cell lines (e.g., CEM, MT-4, H9)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Protocol 2: Anti-HIV Activity Assay
Principle: This cell-based assay measures the ability of this compound to inhibit HIV-1 replication in a susceptible cell line.[7][8] The level of viral replication is quantified by measuring the amount of viral p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human T-lymphocyte cell lines (e.g., MT-4)
-
HIV-1 laboratory strains (e.g., HIV-1 IIIB)
-
RPMI 1640 medium
-
This compound
-
96-well plates
-
HIV-1 p24 Antigen Capture ELISA kit
Procedure:
-
Plate MT-4 cells in a 96-well plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.
-
Infect the cells with a known titer of HIV-1 (e.g., at a multiplicity of infection of 0.01). Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
Incubate the plates for 4-5 days at 37°C.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition of p24 production against the compound concentration. The Selectivity Index (SI), a measure of the compound's therapeutic window, is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic potential.
Protocol 3: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Principle: This is a biochemical, cell-free assay to determine if this compound directly inhibits the enzymatic activity of HIV-1 reverse transcriptase.[9] Commercially available colorimetric or chemiluminescent kits measure the incorporation of labeled nucleotides into a template-primer hybrid by recombinant HIV-1 RT.[9]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound triphosphate (the active form of the drug)
-
HIV-1 RT Assay Kit (e.g., from Sigma-Aldrich or Roche) containing template/primer, labeled nucleotides, and reaction buffer.
-
Microplate reader compatible with the kit's detection method.
Procedure:
-
The assay is performed in a 96-well plate provided by the kit.
-
Prepare serial dilutions of the triphosphate form of this compound.
-
In each well, combine the reaction buffer, template/primer hybrid, labeled nucleotides, and a standard amount of recombinant HIV-1 RT.
-
Add the dilutions of the test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for 1-2 hours to allow for the reverse transcription reaction.
-
Follow the kit's instructions for stopping the reaction and detecting the newly synthesized DNA product.
-
Measure the signal (e.g., absorbance or luminescence) using a microplate reader.
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the RT activity by 50%, is calculated by plotting the percentage of RT inhibition against the compound concentration.
Data Presentation
The quantitative data from the described experiments should be summarized in tables for clear comparison and interpretation.
Table 1: Cytotoxicity of this compound
| Cell Line | CC50 (µM) ± SD |
|---|---|
| CEM | Value |
| MT-4 | Value |
| H9 | Value |
| PBMC | Value |
Table 2: Anti-retroviral Activity of this compound
| HIV-1 Strain | Target Cell | EC50 (µM) ± SD |
|---|---|---|
| IIIB (X4-tropic) | MT-4 | Value |
| BaL (R5-tropic) | PBMC | Value |
| Drug-Resistant Strain 1 | MT-4 | Value |
| Drug-Resistant Strain 2 | MT-4 | Value |
Table 3: Selectivity Index of this compound
| HIV-1 Strain | Target Cell | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| IIIB | MT-4 | Value | Value | Calculated Value |
| BaL | PBMC | Value | Value | Calculated Value |
Table 4: Direct Inhibition of HIV-1 Reverse Transcriptase
| Compound | IC50 (µM) ± SD |
|---|---|
| This compound triphosphate | Value |
| Zidovudine triphosphate (Control) | Value |
Mechanism of Action Visualization
The proposed mechanism of action for this compound involves several key steps within the host cell, culminating in the termination of viral DNA synthesis.
Caption: Proposed mechanism of action for this compound as an anti-retroviral agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [Treatment of HIV infection with nucleoside analogs: present status] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Broad spectrum antiretroviral activity of 2',3'-dideoxynucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration of a Nucleoside Analog Promotes Cancer Cell Death in a Telomerase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for In Vitro Phosphorylation of 2',3'-Dideoxynucleosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro phosphorylation of 2',3'-dideoxynucleosides (ddNs), crucial precursors for the synthesis of antiviral drugs and molecular biology reagents. The document covers both well-established chemical and enzymatic methods, offering researchers the flexibility to choose the most suitable approach based on their specific needs, available resources, and desired scale.
Introduction
2',3'-Dideoxynucleosides are synthetic nucleoside analogs that lack the 3'-hydroxyl group on the deoxyribose sugar. This structural modification makes them potent chain terminators of DNA synthesis, a property exploited in the development of antiviral therapeutics, particularly against retroviruses like HIV. For these nucleoside analogs to exert their biological activity, they must be intracellularly converted to their 5'-triphosphate form (ddNTPs). This conversion is a stepwise phosphorylation process, starting with the formation of the 5'-monophosphate (ddNMP), followed by subsequent phosphorylations to the 5'-diphosphate (ddNDP) and the active 5'-triphosphate.
This document outlines robust in vitro methods to achieve this phosphorylation, providing detailed experimental protocols, quantitative data for comparison, and visual workflows to guide researchers through the process.
Methods Overview
Two primary strategies for the in vitro phosphorylation of 2',3'-dideoxynucleosides are presented:
-
Chemical Synthesis: This approach offers a direct route to ddNTPs from the parent ddN, often in a "one-pot" reaction. It is highly scalable and suitable for producing large quantities of the final product.
-
Enzymatic Synthesis: This method mimics the intracellular phosphorylation cascade using a series of purified enzymes. It is often preferred for its high specificity and milder reaction conditions, which can be advantageous when working with sensitive or modified nucleosides.
Section 1: Chemical Phosphorylation of 2',3'-Dideoxynucleosides
Chemical synthesis provides an efficient route for the gram-scale production of 2',3'-dideoxynucleoside 5'-triphosphates. The "one-pot, three-step" Ludwig-Eckstein method is a widely adopted and reliable strategy that avoids the need for protection of the nucleobase and sugar moieties.[1][2]
Experimental Protocol: One-Pot Synthesis of 2',3'-Dideoxynucleoside 5'-Triphosphates
This protocol is adapted from the Ludwig-Eckstein method and is applicable to various 2',3'-dideoxynucleosides.[3][4][5]
Materials:
-
2',3'-Dideoxynucleoside (e.g., ddA, ddG, ddC, ddT)
-
Phosphorus oxychloride (POCl₃)
-
Proton sponge (for pyrimidine ddNs) or Tributylamine (for purine ddNs)
-
Tributylammonium pyrophosphate
-
Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)
-
Anhydrous pyridine
-
Anhydrous dioxane
-
DEAE-Sephadex A-25 or DEAE Sepharose Fast Flow resin
-
Sodium chloride (NaCl)
-
Ammonium bicarbonate
-
Dry ice
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Preparation of the Nucleoside:
-
In a round-bottom flask, dissolve the 2',3'-dideoxynucleoside (e.g., 1 mmol) in anhydrous pyridine.
-
Co-evaporate the solvent twice using a rotary evaporator to ensure the nucleoside is anhydrous.
-
Dry the nucleoside under high vacuum overnight.
-
-
Monophosphorylation:
-
Dissolve the dried nucleoside in a minimal amount of anhydrous pyridine and add anhydrous dioxane as a cosolvent.[3]
-
Cool the solution in an ice bath.
-
For pyrimidine ddNs (ddC, ddT), add proton sponge (1.1 equivalents). For purine ddNs (ddA, ddG), add tributylamine (1.1 equivalents).[2]
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.
-
-
Triphosphorylation:
-
In a separate flask, dry tributylammonium pyrophosphate (1.3 equivalents) under vacuum overnight.[3]
-
Dissolve the dried pyrophosphate in anhydrous DMF.
-
Add the pyrophosphate solution to the reaction mixture from step 2.
-
Stir the reaction mixture at room temperature for 3-5 hours.
-
-
Hydrolysis and Quenching:
-
Quench the reaction by adding an equal volume of 1 M TEAB buffer (pH 7.5).
-
Stir for 30 minutes at room temperature to hydrolyze any cyclic intermediates.
-
Concentrate the solution in vacuo at 30°C.
-
-
Purification by Ion-Exchange Chromatography:
-
Prepare a DEAE-Sephadex A-25 or DEAE Sepharose Fast Flow column and equilibrate it with 0.05 M TEAB buffer (pH 7.5).[6]
-
Dissolve the concentrated crude product in a small volume of 0.05 M TEAB buffer and load it onto the column.
-
Wash the column with the equilibration buffer to remove unreacted nucleosides and other non-ionic impurities.
-
Elute the phosphorylated products using a linear gradient of 0.05 M to 1 M TEAB buffer. Alternatively, a step gradient of ammonium bicarbonate (e.g., 0.2 M to 0.6 M) can be used.[7]
-
Collect fractions and monitor the absorbance at 260/280 nm.
-
Pool the fractions containing the triphosphate product, which is typically the last major peak to elute.
-
-
Desalting and Lyophilization:
-
Concentrate the pooled fractions by rotary evaporation.
-
Co-evaporate with water several times to remove excess TEAB.
-
Lyophilize the final product to obtain the ddNTP as a white solid.
-
Quantitative Data Summary
The following table summarizes typical yields for the chemical synthesis of dNTPs using the one-pot method, which are expected to be similar for ddNTPs.
| Nucleoside | Phosphorylating Agent | Base | Yield (%) | Reference |
| 2'-Deoxyguanosine | POCl₃ | Tributylamine | 67 | [2] |
| 2'-Deoxyadenosine | POCl₃ | Tributylamine | 67 | [2] |
| Thymidine | POCl₃ | Proton Sponge | 70 | [2] |
| 2'-Deoxyuridine | POCl₃ | Proton Sponge | 65 | [2] |
| 2'-Deoxycytidine | POCl₃ | None | ~65-70 | [1][2] |
Workflow Diagram
Section 2: Enzymatic Phosphorylation of 2',3'-Dideoxynucleosides
Enzymatic synthesis offers a highly specific and gentle method for the phosphorylation of ddNs. This process typically involves a cascade of three enzymatic reactions to convert the nucleoside to its triphosphate form.
-
Monophosphorylation: Catalyzed by a nucleoside kinase (e.g., thymidine kinase, deoxycytidine kinase).
-
Diphosphorylation: Catalyzed by a nucleoside monophosphate kinase.
-
Triphosphorylation: Catalyzed by a nucleoside diphosphate kinase (NDPK).[8]
Experimental Protocol: Enzymatic Synthesis of 2',3'-Dideoxynucleoside 5'-Triphosphates
This protocol provides a general framework for the enzymatic synthesis of ddNTPs. Optimization of enzyme and substrate concentrations may be required for specific ddNs.
Materials:
-
2',3'-Dideoxynucleoside (ddN)
-
ATP (as phosphate donor)
-
Thymidine Kinase (TK) or Deoxycytidine Kinase (dCK) (for monophosphorylation)
-
Nucleoside Monophosphate Kinase (NMPK)
-
Nucleoside Diphosphate Kinase (NDPK)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
DEAE-Sephadex A-25 or DEAE Sepharose Fast Flow resin
-
Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)
-
HPLC system with an anion-exchange column
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
1 mM DTT
-
5 mM 2',3'-dideoxynucleoside
-
10 mM ATP
-
Thymidine Kinase or Deoxycytidine Kinase (e.g., 1-5 units)
-
Nucleoside Monophosphate Kinase (e.g., 1-5 units)
-
Nucleoside Diphosphate Kinase (e.g., 1-5 units)
-
-
The final reaction volume can be adjusted as needed (e.g., 100 µL to 1 mL).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
Monitor the progress of the reaction over time (e.g., 2, 4, 8, 16 hours) by taking small aliquots and analyzing them by HPLC.
-
-
Reaction Termination:
-
Terminate the reaction by heating the mixture at 95°C for 5 minutes to denature the enzymes.
-
Centrifuge the tube at high speed for 10 minutes to pellet the denatured proteins.
-
Carefully transfer the supernatant to a new tube.
-
-
Purification:
-
The purification of the ddNTP can be performed using anion-exchange chromatography on a DEAE-Sephadex column as described in the chemical synthesis protocol (Section 1, step 5).
-
Alternatively, for smaller scale reactions, purification can be achieved by preparative HPLC using an anion-exchange column.
-
Quantitative Data Summary
Kinetic parameters for the phosphorylation of ddNs by human deoxycytidine kinase are presented below. It is important to note that 2',3'-dideoxynucleosides are generally poorer substrates for this enzyme compared to their 2'-deoxy counterparts.[9]
| Substrate | Enzyme | Km (µM) | Vmax (relative to dCyd) | Reference |
| 2'-Deoxycytidine (dCyd) | Deoxycytidine Kinase | - | 100% | [9] |
| 2',3'-Dideoxycytidine (ddC) | Deoxycytidine Kinase | - | ~3% | [9] |
| 2',3'-Dideoxyadenosine (ddA) | Deoxycytidine Kinase | - | ~3% | [9] |
| 2',3'-Dideoxyguanosine (ddG) | Deoxycytidine Kinase | - | ~3% | [9] |
| 2',3'-Dideoxythymidine (ddT) | Deoxycytidine Kinase | - | ~3% | [9] |
Note: Detailed Km and Vmax values for each dideoxynucleoside with specific kinases can vary and should be determined empirically for precise quantitative analysis.
Signaling Pathway Diagram
Conclusion
The choice between chemical and enzymatic phosphorylation of 2',3'-dideoxynucleosides depends on the specific requirements of the research. Chemical synthesis is a robust method for large-scale production, while enzymatic synthesis offers high specificity and mild reaction conditions suitable for more delicate substrates. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to successfully perform in vitro phosphorylation of these important nucleoside analogs.
References
- 1. An improved protection-free one-pot chemical synthesis of 2'-deoxynucleoside-5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Improved Protection-Free One-Pot Chemical Synthesis of 2′...: Ingenta Connect [ingentaconnect.com]
- 3. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. Purification of nucleotide-linked peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2',3'-Dideoxynucleoside phosphorylation by deoxycytidine kinase from normal human thymus extracts: activation of potential drugs for AIDS therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Pharmacokinetics of 2',3'-Dideoxy-Secouridine and Related Nucleoside Analogues
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of October 2025, specific pharmacokinetic data for "2',3'-dideoxy-secouridine" is not available in the public domain. The following application notes and protocols are based on established methodologies for studying the pharmacokinetics of closely related 2',3'-dideoxynucleoside analogues, which are a class of antiviral compounds. These protocols provide a comprehensive framework that can be adapted for the investigation of novel compounds like this compound.
Introduction
2',3'-Dideoxynucleoside analogues are a critical class of antiviral agents that act as chain terminators of viral DNA synthesis. Understanding their pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes these drugs—is paramount for determining their efficacy and safety. This document outlines detailed methods for the comprehensive pharmacokinetic characterization of this compound or similar nucleoside analogues.
Data Presentation: Pharmacokinetic Parameters
Quantitative data from pharmacokinetic studies should be summarized to facilitate comparison and interpretation. The following tables provide a template for presenting key pharmacokinetic parameters for a hypothetical this compound.
Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Plasma
| Parameter | Symbol | Unit | Value (Mean ± SD) |
| Maximum Concentration | Cmax | µg/mL | [Insert Value] |
| Time to Maximum Concentration | Tmax | h | [Insert Value] |
| Area Under the Curve (0 to ∞) | AUC(0-∞) | µg*h/mL | [Insert Value] |
| Elimination Half-Life | t1/2 | h | [Insert Value] |
| Volume of Distribution | Vd | L/kg | [Insert Value] |
| Clearance | CL | L/h/kg | [Insert Value] |
| Mean Residence Time | MRT | h | [Insert Value] |
Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Plasma
| Parameter | Symbol | Unit | Value (Mean ± SD) |
| Maximum Concentration | Cmax | µg/mL | [Insert Value] |
| Time to Maximum Concentration | Tmax | h | [Insert Value] |
| Area Under the Curve (0 to ∞) | AUC(0-∞) | µg*h/mL | [Insert Value] |
| Elimination Half-Life | t1/2 | h | [Insert Value] |
| Oral Bioavailability | F | % | [Insert Value] |
Experimental Protocols
In Vitro Metabolism Studies
Objective: To investigate the metabolic stability and potential metabolic pathways of this compound in liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human liver microsomes (final protein concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining over time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Studies in an Animal Model (e.g., Rodents)
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in a relevant animal model.
Materials:
-
This compound formulated for intravenous and oral administration
-
Male Sprague-Dawley rats (or other appropriate species)
-
Cannulas for blood sampling (e.g., jugular vein cannulation)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system
Protocol:
-
Fast the animals overnight with free access to water.
-
Administer this compound either intravenously (e.g., via tail vein) or orally (via gavage) at a predetermined dose.
-
Collect blood samples (approximately 0.2 mL) at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Immediately process the blood samples by centrifuging at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for analysis.
-
Solid Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma sample. Wash the cartridge to remove interferences. Elute the analyte with a suitable solvent. Evaporate and reconstitute for analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Chromatographic Conditions: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Mass Spectrometric Conditions: Use an electrospray ionization (ESI) source in positive ion mode. Optimize the multiple reaction monitoring (MRM) transitions for the parent drug and internal standard.
-
-
Construct a calibration curve and determine the concentration of this compound in the plasma samples.
-
Perform pharmacokinetic analysis using appropriate software (e.g., Phoenix WinNonlin) to calculate the parameters listed in Tables 1 and 2.
Visualizations
Intracellular Activation Pathway of Dideoxynucleoside Analogues
The following diagram illustrates the general intracellular phosphorylation pathway required for the activation of 2',3'-dideoxynucleoside analogues.
Application of 2',3'-Dideoxynucleosides in Veterinary Retroviral Infections: A Focus on 2',3'-Dideoxycytidine
Note: Extensive literature searches did not yield specific information on a compound named "2',3'-dideoxy-secouridine" in the context of veterinary retroviral infections. Therefore, this document focuses on the well-researched and structurally related 2',3'-dideoxynucleoside analogue, 2',3'-dideoxycytidine (DDC) , for which data on its application against feline retroviruses is available. The information presented here on DDC serves as a representative example of the potential application of 2',3'-dideoxynucleosides in veterinary medicine.
Introduction
Retroviral infections, such as those caused by Feline Immunodeficiency Virus (FIV) and Feline Leukemia Virus (FeLV), pose significant health threats to companion animals.[1] These viruses share similarities with human immunodeficiency virus (HIV) and serve as valuable animal models for the development of antiretroviral therapies.[1] 2',3'-dideoxynucleosides are a class of antiviral compounds that act as chain terminators during the reverse transcription of the viral RNA genome into DNA, a crucial step in the retroviral life cycle.[2] By lacking a 3'-hydroxyl group, these analogues, once incorporated into the growing DNA chain, prevent the addition of the next nucleotide, thereby halting DNA synthesis.[2]
This document provides detailed application notes and protocols on the use of 2',3'-dideoxycytidine (DDC) against feline retroviruses, based on published research.
Mechanism of Action
2',3'-dideoxynucleosides, including DDC, exert their antiviral effect by targeting the retroviral reverse transcriptase (RT).
Application in Feline Retroviral Infections
Feline Leukemia Virus (FeLV)
Research has demonstrated the in vitro and in vivo activity of DDC against FeLV. However, its efficacy is cell-type dependent.
Quantitative Data Summary
| Parameter | Cell Type | Value (µM) | Reference |
| In Vitro Efficacy | |||
| >80% Inhibition | Feline Lymphoid Cells | 5 - 10 | [3][4] |
| >80% Inhibition | Feline Fibroblasts | 6.07 - 12.13 | [3][4] |
| >80% Inhibition | Primary Bone Marrow Cells | 43 - 384 | [3][4] |
| In Vivo Pharmacokinetics (Cats) | |||
| Clearance | - | 6.5 ml/min per kg | [3][4] |
| Half-life | - | 54.7 min | [3][4] |
| In Vivo Toxicity (Cats, Continuous IV Infusion for 28 days) | |||
| Extremely Toxic (lethal) | - | 15 - 22 mg/kg per h | [3][4] |
| Slightly Toxic (thrombocytopenia) | - | 10 mg/kg per h | [4] |
Feline Immunodeficiency Virus (FIV)
Studies have also explored the use of DDC's active triphosphate form, ddCTP, against FIV, particularly in macrophages, which are a key target for the virus.
Key Findings:
-
Administration of 2',3'-dideoxycytidine 5'-triphosphate (ddCTP) encapsulated in erythrocytes targeted to macrophages reduced FIV production in vitro.[5]
-
In vivo, this treatment protected a majority of peritoneal macrophages from FIV infection over a 7-month period and decreased the percentage of circulating lymphocytes expressing the viral p24 antigen.[5]
Experimental Protocols
In Vitro Anti-FeLV Activity Assay
This protocol outlines a general method for determining the in vitro efficacy of DDC against FeLV in different feline cell types.
Methodology:
-
Cell Culture: Feline lymphoid cells, fibroblasts, or primary bone marrow cells are cultured in appropriate media and conditions.
-
Drug Preparation: A stock solution of DDC is prepared and serially diluted to obtain a range of concentrations.
-
Infection: Cells are infected with a standardized amount of FeLV.
-
Treatment: Immediately after infection, the different concentrations of DDC are added to the cell cultures. Control cultures with no drug are also maintained.
-
Incubation: The treated and control cultures are incubated for a period that allows for multiple rounds of viral replication (e.g., 7-10 days).
-
Assessment of Viral Replication: The level of FeLV replication is quantified by measuring the amount of viral p27 antigen in the culture supernatant using an ELISA, or by measuring reverse transcriptase activity.
-
Cytotoxicity Assay: The toxicity of DDC on the different cell types is assessed in parallel using a standard method like the MTT assay to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: The 50% effective concentration (EC50) is calculated by determining the drug concentration that inhibits viral replication by 50%. The selectivity index (SI = CC50/EC50) can then be calculated to evaluate the therapeutic window of the compound.
In Vivo Prophylactic Efficacy Study in Cats
This protocol describes a general approach for evaluating the prophylactic (preventative) effect of DDC against FeLV infection in cats.
Methodology:
-
Animal Model: Specific pathogen-free cats are used for the study.
-
Drug Administration: DDC is administered to the treatment group of cats, often via continuous intravenous infusion to maintain steady plasma concentrations.[3][4] A placebo is administered to the control group.
-
Viral Challenge: After a pre-determined period of drug administration (e.g., 1-3 days), all cats (treatment and control) are challenged with an intravenous injection of a pathogenic strain of FeLV.[4]
-
Continued Treatment: DDC administration is continued for a set period post-infection (e.g., 28 days).[3][4]
-
Monitoring: Cats are monitored regularly for clinical signs of illness and for the presence of FeLV antigen in the blood (antigenemia), which indicates active infection.[4] Blood samples are also collected to monitor for potential drug toxicity (e.g., complete blood counts).
-
Data Analysis: The time to onset of antigenemia is compared between the DDC-treated and control groups. The percentage of cats that remain uninfected in the treated group is also a key endpoint.
Conclusion
2',3'-dideoxycytidine has demonstrated anti-retroviral activity against FeLV and FIV in vitro and in vivo. However, its application is limited by cell-type dependent efficacy and potential toxicity at higher doses.[3][4] While no specific information is available for "this compound," the data on DDC provides a valuable framework for understanding the potential and the challenges of using 2',3'-dideoxynucleoside analogues in the treatment of veterinary retroviral infections. Further research is needed to identify and develop novel dideoxynucleoside derivatives with improved efficacy and safety profiles for veterinary use.
References
- 1. Frontiers | The Antiviral Effect of Novel Steroidal Derivatives on Flaviviruses [frontiersin.org]
- 2. Pharmacokinetics of 2',3'-dideoxyadenosine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2',3'-dideoxy-2',3'-didehydro nucleosides via a serendipitous route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Uridine Derivatives of 2-Deoxy Sugars against Tick-Borne Encephalitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of Uridine Derivatives of 2-Deoxy Sugars against Tick-Borne Encephalitis Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Bone Marrow Suppression with 2',3'-Dideoxynucleoside Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating the challenges of bone marrow suppression induced by 2',3'-dideoxynucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind bone marrow suppression induced by 2',3'-dideoxynucleoside analogs like Zidovudine (AZT)?
A1: The primary mechanism is mitochondrial toxicity.[1][2] These analogs can be mistakenly used by mitochondrial DNA polymerase-gamma, an enzyme crucial for the replication of mitochondrial DNA (mtDNA).[1] Incorporation of the analog into the growing mtDNA chain leads to termination of replication, resulting in mtDNA depletion. This impairment of mitochondrial function leads to increased oxidative stress, reduced ATP production, and can ultimately trigger apoptosis in hematopoietic progenitor cells.[1]
Q2: Which hematopoietic cell lineages are most affected by dideoxynucleoside analogs?
A2: Erythroid (red blood cell) and myeloid (white blood cell) progenitor cells are particularly sensitive to the toxic effects of many dideoxynucleoside analogs.[3][4] This often manifests as anemia (low red blood cell count) and neutropenia (low neutrophil count) in preclinical and clinical settings.[4][5]
Q3: Are there any strategies to mitigate this bone marrow suppression in an experimental setting?
A3: Yes, several strategies can be employed. Co-administration of hematopoietic growth factors is a common approach. Granulocyte colony-stimulating factor (G-CSF) can help ameliorate neutropenia, while erythropoietin (EPO) can address anemia.[6] Additionally, exploring the use of antioxidants or agents that support mitochondrial function may offer protective effects.
Q4: Can the in vitro data on bone marrow toxicity be predictive of in vivo outcomes?
A4: Yes, in vitro assays, such as the colony-forming unit (CFU) assay, have been shown to be predictive of in vivo myelosuppression.[7] These assays allow for the determination of the concentration-dependent inhibitory effects of the analogs on different hematopoietic progenitor populations, providing valuable data for preclinical safety assessment.[7]
Troubleshooting Guides
Colony-Forming Unit (CFU) Assay
Issue 1: Low or no colony formation in control (untreated) samples.
-
Possible Cause:
-
Poor quality of bone marrow or cord blood cells.
-
Suboptimal culture conditions (e.g., incorrect cytokine concentration, improper humidity).
-
Incorrect cell plating density.
-
-
Troubleshooting Steps:
-
Ensure bone marrow or cord blood samples are fresh and properly handled.
-
Verify the concentration and bioactivity of hematopoietic growth factors (cytokines) in the semi-solid media.
-
Maintain optimal incubator conditions (37°C, 5% CO2, and >95% humidity).
-
Optimize cell plating density. Too few cells will result in statistically insignificant colony numbers, while too many can lead to nutrient depletion and colony fusion.
-
Issue 2: High variability in colony counts between replicate plates.
-
Possible Cause:
-
Inadequate mixing of cells in the semi-solid medium.
-
Pipetting errors during plating.
-
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension in the methylcellulose or collagen-based medium by gentle but thorough mixing.
-
Use calibrated pipettes and consistent technique when dispensing the cell-media mixture into culture dishes.
-
Issue 3: Difficulty in identifying and enumerating specific colony types (e.g., BFU-E, CFU-GM).
-
Possible Cause:
-
Inexperience in colony morphology.
-
Overlapping or poorly defined colonies.
-
-
Troubleshooting Steps:
-
Utilize a validated colony counting protocol and, if necessary, seek training from experienced personnel.
-
Adjust plating density to ensure distinct, well-separated colonies.
-
Use an inverted microscope with appropriate magnification and illumination.
-
Flow Cytometry for Hematopoietic Progenitor Cell Analysis
Issue 1: Poor resolution and separation of hematopoietic stem and progenitor cell (HSPC) populations.
-
Possible Cause:
-
Inappropriate antibody panel design.
-
Suboptimal antibody titration.
-
High background fluorescence.
-
-
Troubleshooting Steps:
-
Design a multicolor antibody panel with careful consideration of fluorochrome brightness and spectral overlap.
-
Titrate each antibody to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Include a viability dye to exclude dead cells, which can non-specifically bind antibodies.
-
Use Fc block to prevent non-specific binding of antibodies to Fc receptors.
-
Issue 2: Low cell viability.
-
Possible Cause:
-
Harsh cell isolation procedures.
-
Prolonged staining times.
-
Cytotoxicity of the dideoxynucleoside analog treatment.
-
-
Troubleshooting Steps:
-
Optimize cell isolation protocols to minimize mechanical stress on the cells.
-
Keep cells on ice during staining and minimize the duration of the staining process.
-
When assessing drug effects, titrate the analog concentration and incubation time to find a balance between observing an effect and maintaining cell viability for analysis.
-
Issue 3: High levels of autofluorescence.
-
Possible Cause:
-
Inherent autofluorescence of certain hematopoietic cell types.
-
Presence of dead cells or debris.
-
-
Troubleshooting Steps:
-
Include an unstained control to assess the baseline autofluorescence of the cell population.
-
Use bright fluorochromes for markers on cells with high autofluorescence.
-
Gate on viable, single cells to exclude dead cells and debris.
-
Data Presentation
Table 1: Dose-Dependent Inhibition of Hematopoietic Progenitors by Zidovudine (AZT)
| Cell Type | Progenitor Type | Zidovudine (AZT) Concentration (µM) | Inhibition of Colony Formation (%) |
| Human Fetal Liver | BFU-E (Erythroid) | 1 | ~50% |
| CFU-GM (Myeloid) | 1 | ~20% | |
| Adult Human Bone Marrow | BFU-E (Erythroid) | 1 | ~25% |
| CFU-GM (Myeloid) | 1 | ~10% |
Data compiled from studies on the effects of Zidovudine on hematopoietic progenitors.[3]
Table 2: In Vivo Effects of Zidovudine (AZT) on Hematological Parameters in Mice
| Treatment Group | White Blood Cell (WBC) Count (x10³/µL) | Platelet Count (x10³/µL) | CFU-GM per Femur |
| Control | 8.5 ± 0.5 | 950 ± 50 | 4500 ± 300 |
| AZT (Dose Escalation) | 4.2 ± 0.4 | 600 ± 40 | 2200 ± 200 |
| AZT + Lithium Carbonate | 7.8 ± 0.6 | 900 ± 60 | 4000 ± 250 |
Data adapted from a study investigating the ameliorating effects of lithium carbonate on Zidovudine-induced myelosuppression in mice.[5]
Experimental Protocols
Protocol 1: In Vitro Colony-Forming Unit (CFU) Assay for Myelosuppression
Objective: To assess the dose-dependent inhibitory effect of a 2',3'-dideoxynucleoside analog on hematopoietic progenitor colony formation.
Methodology:
-
Cell Preparation:
-
Isolate mononuclear cells (MNCs) from fresh human bone marrow or cord blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the MNCs twice with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
-
Perform a cell count and assess viability using trypan blue exclusion.
-
-
CFU Assay Setup:
-
Prepare a serial dilution of the 2',3'-dideoxynucleoside analog in IMDM.
-
In a sterile tube, mix the MNCs with a methylcellulose-based semi-solid medium (e.g., MethoCult™) containing a cocktail of recombinant human cytokines (e.g., EPO, G-CSF, GM-CSF, IL-3, SCF).
-
Add the appropriate concentration of the dideoxynucleoside analog to each tube. Include a vehicle control (e.g., DMSO or PBS).
-
Gently vortex the tubes to ensure a homogenous mixture.
-
Dispense the cell-media mixture into 35 mm culture dishes in duplicate or triplicate.
-
-
Incubation:
-
Place the culture dishes in a humidified incubator at 37°C with 5% CO₂ for 14 days.
-
-
Colony Scoring:
-
Using an inverted microscope, identify and count the different types of hematopoietic colonies:
-
Burst-Forming Unit-Erythroid (BFU-E)
-
Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM)
-
Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte (CFU-GEMM)
-
-
Calculate the percentage of inhibition for each colony type at each drug concentration relative to the vehicle control.
-
Protocol 2: Flow Cytometry for Hematopoietic Stem and Progenitor Cell (HSPC) Quantification
Objective: To quantify the absolute number and frequency of different HSPC populations following treatment with a 2',3'-dideoxynucleoside analog.
Methodology:
-
Cell Preparation:
-
Harvest bone marrow cells from treated and control animals (e.g., mice) or use in vitro treated human MNCs.
-
Prepare a single-cell suspension by flushing the bone marrow or gently dissociating cell pellets.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Perform a cell count of viable cells.
-
-
Antibody Staining:
-
Resuspend a defined number of cells (e.g., 1 x 10⁶) in FACS buffer.
-
Block Fc receptors with an anti-CD16/CD32 antibody to reduce non-specific binding.
-
Add a pre-titrated cocktail of fluorescently conjugated antibodies to identify HSPC populations (e.g., for murine HSPCs: Lineage cocktail-FITC, c-Kit-APC, Sca-1-PE-Cy7, CD34-PerCP-Cy5.5, CD150-PE, CD48-APC-Cy7).
-
Include a viability dye (e.g., 7-AAD or a fixable viability dye) to exclude dead cells.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in FACS buffer.
-
Acquire the samples on a calibrated flow cytometer.
-
Use appropriate single-stain controls for compensation.
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo, FCS Express). Gate on viable, single cells, and then identify HSPC populations based on their marker expression profiles.
-
Mandatory Visualizations
Caption: Mechanism of dideoxynucleoside analog-induced bone marrow suppression.
Caption: Experimental workflow for the Colony-Forming Unit (CFU) assay.
Caption: Troubleshooting logic for low colony formation in CFU assays.
References
- 1. Mechanisms of zidovudine-induced mitochondrial toxicity and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of perinatal zidovudine on hematopoiesis: a comparison of effects on progenitors from human fetuses versus mothers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the haematopoietic toxicity associated with zidovudine in vivo with lithium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of zidovudine in erythroid progenitor cells. Reversal with a combination of erythropoietin and interleukin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Managing Dose-Dependent Peripheral Neuropathy from Dideoxynucleosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying dose-dependent peripheral neuropathy induced by dideoxynucleosides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dideoxynucleoside-induced peripheral neuropathy?
A1: The primary mechanism underlying peripheral neuropathy caused by dideoxynucleosides is mitochondrial toxicity. These nucleoside reverse transcriptase inhibitors (NRTIs) can inhibit human mitochondrial DNA polymerase gamma (Pol γ).[1][2] This inhibition leads to the depletion of mitochondrial DNA (mtDNA), impairing the synthesis of essential proteins for the electron transport chain.[3] The resulting mitochondrial dysfunction disrupts cellular energy production and homeostasis, particularly in peripheral neurons, which are heavily reliant on mitochondrial function.[4] This ultimately leads to nerve damage and the clinical manifestations of peripheral neuropathy, such as pain, numbness, and tingling.[2]
Q2: Is the peripheral neuropathy induced by all dideoxynucleosides the same?
A2: No, the potential for mitochondrial toxicity varies among different dideoxynucleoside analogues. In vitro studies have established a hierarchy of inhibition for mitochondrial DNA polymerase gamma, which generally correlates with the clinical risk of peripheral neuropathy. The order of toxicity is often cited as zalcitabine (ddC) > didanosine (ddI) > stavudine (d4T) > lamivudine (3TC) > zidovudine (AZT) > abacavir.[1][2] Therefore, the choice of dideoxynucleoside in your experiments will significantly impact the dose and duration of treatment required to induce neuropathy.
Q3: What are the most common in vivo models to study dideoxynucleoside-induced peripheral neuropathy?
A3: Rodent models, particularly rats and mice, are the most common in vivo systems used to study drug-induced peripheral neuropathy.[4] These models allow for the assessment of behavioral, electrophysiological, and morphological changes that mimic the human condition. Common outcome measures include behavioral tests for mechanical and thermal sensitivity, nerve conduction velocity studies, and histological analysis of nerve tissue.[4]
Q4: What are the key in vitro assays to assess the neurotoxic potential of dideoxynucleoside analogues?
A4: Several in vitro assays can be employed to evaluate the neurotoxic potential of dideoxynucleoside analogues. These include:
-
Mitochondrial Membrane Potential Assays: Using fluorescent dyes like JC-1 to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.[5][6]
-
Mitochondrial DNA Quantification: Real-time PCR-based methods to quantify the amount of mitochondrial DNA, assessing for depletion caused by Pol γ inhibition.[3][7]
-
Neurite Outgrowth Assays: Culturing primary neurons or neuronal cell lines (e.g., dorsal root ganglion neurons) and measuring the extent of neurite growth in the presence of the compound. Inhibition of neurite outgrowth is a common indicator of neurotoxicity.[8][9]
-
Cell Viability Assays: Standard assays like MTT or LDH to determine the overall cytotoxicity of the compounds on neuronal cells.
Troubleshooting Guides
In Vivo Experiments
Q: My behavioral data from the von Frey test shows high variability between animals in the same treatment group. What could be the cause and how can I fix it?
A: High variability in the von Frey test is a common issue. Here are several potential causes and solutions:
-
Inadequate Acclimatization: Animals may be stressed or overly active if not properly habituated to the testing environment and apparatus.
-
Solution: Ensure a sufficient acclimatization period (e.g., at least 30-60 minutes) in the testing chambers for several days before starting the experiment.[10] The testing room should be quiet to minimize startling the animals.
-
-
Inconsistent Filament Application: The angle, pressure, and duration of filament application can vary between experimenters or even between trials by the same experimenter.
-
Experimenter Bias: The experimenter's expectations can unconsciously influence the handling of the animals and the interpretation of their responses.
-
Solution: Whenever possible, the experimenter should be blinded to the treatment groups.
-
-
Animal-Specific Factors: Underlying health issues or differences in temperament can affect pain perception and response.
-
Solution: Ensure all animals are healthy and of a similar age and weight at the start of the study. Randomize animals into treatment groups.
-
Q: I am not observing a significant decrease in nerve conduction velocity (NCV) in my dideoxynucleoside-treated group compared to the control group. What should I check?
A: A lack of significant change in NCV could be due to several factors:
-
Insufficient Dose or Duration: The dose of the dideoxynucleoside or the duration of the treatment may not be sufficient to cause significant demyelination or axonal damage that would be reflected in NCV changes.
-
Solution: Review the literature for established dose-response and time-course data for the specific dideoxynucleoside you are using.[11] Consider conducting a pilot study with a range of doses and time points.
-
-
Technical Issues with NCV Measurement: Improper electrode placement, suboptimal stimulation intensity, or incorrect temperature control can all affect NCV readings.
-
Solution: Ensure that the stimulating and recording electrodes are placed correctly to target the desired nerve (e.g., sciatic or tail nerve).[1] Use a supramaximal stimulus to ensure all nerve fibers are activated. Crucially, maintain the animal's body and limb temperature at a constant physiological level (e.g., 37°C), as temperature can significantly affect NCV.[12]
-
-
Timing of Measurement: NCV changes may not be apparent at very early or very late stages of neuropathy.
-
Solution: Conduct NCV measurements at multiple time points throughout your study to capture the onset and progression of neuropathy.
-
In Vitro Experiments
Q: In my JC-1 assay, I am seeing a widespread shift to green fluorescence (indicating depolarization) in both my control and treated neuronal cells. What could be the problem?
A: Widespread depolarization in control cells suggests a problem with the assay conditions or cell health:
-
Cell Culture Stress: Neuronal cells are sensitive to their culture environment. Suboptimal conditions can induce stress and mitochondrial depolarization.
-
Solution: Ensure that the cells are healthy, not overgrown, and that the culture medium is fresh. Avoid excessive light exposure during imaging, as this can be phototoxic.
-
-
JC-1 Dye Concentration and Incubation Time: Incorrect dye concentration or incubation time can lead to artifacts.
-
Solution: Optimize the JC-1 concentration and incubation time for your specific cell type. Too high a concentration or too long an incubation can be toxic. Follow the manufacturer's protocol and perform a titration if necessary.
-
-
Solvent Toxicity: The solvent used to dissolve the dideoxynucleoside (e.g., DMSO) might be at a toxic concentration.
-
Solution: Include a vehicle control group in your experiment and ensure that the final solvent concentration is low and non-toxic to the cells.
-
Q: My neurite outgrowth assay shows inconsistent results, with large variations in neurite length within the same treatment condition. How can I improve the reproducibility?
A: Variability in neurite outgrowth assays can be addressed by standardizing several aspects of the protocol:
-
Inconsistent Plating Density: The density at which neurons are plated can affect their growth and neurite extension.
-
Solution: Carefully control the cell seeding density to ensure a consistent number of cells per well or dish.
-
-
Substrate Inconsistency: The quality and coating of the culture surface (e.g., poly-L-lysine, laminin) are critical for neuronal attachment and neurite growth.
-
Solution: Ensure a uniform and consistent coating of the culture vessels. Prepare fresh coating solutions and apply them evenly.
-
-
Subjective Quantification: Manual measurement of neurite length can be subjective and prone to bias.
-
Solution: Use automated image analysis software to quantify neurite outgrowth.[9] This will provide objective and reproducible measurements of parameters like total neurite length, number of branches, and number of primary neurites.
-
Quantitative Data Summary
Table 1: Hierarchy of Mitochondrial Toxicity of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
| Nucleoside Analogue | Relative Inhibition of Mitochondrial DNA Polymerase Gamma |
| Zalcitabine (ddC) | Highest |
| Didanosine (ddI) | High |
| Stavudine (d4T) | Moderate |
| Lamivudine (3TC) | Low |
| Zidovudine (AZT) | Lower |
| Abacavir | Lowest |
Source: Adapted from Kakuda, T. N. (2000). Pharmacology of nucleoside and nucleotide reverse transcriptase inhibitor-induced mitochondrial toxicity.[2]
Table 2: Representative Dose Ranges for Inducing Peripheral Neuropathy in Rodent Models (Example with Oxaliplatin)
| Agent | Species | Cumulative Dose | Route of Administration | Observed Effects |
| Oxaliplatin | Mouse | 3 mg/kg | Intraperitoneal | Increased cold hypersensitivity |
| Oxaliplatin | Mouse | 30 mg/kg | Intraperitoneal | Reduced locomotor activity, anxiety-like behavior, decreased sucrose preference, reduced intraepidermal nerve fiber density |
Note: This table provides an example with a different neurotoxic agent due to the variability in published doses for specific dideoxynucleosides. Researchers should consult the literature for doses relevant to their specific dideoxynucleoside of interest. Source: Adapted from Boyette-Davis, J. A., et al. (2021). Impact of Dose, Sex, and Strain on Oxaliplatin-Induced Peripheral Neuropathy in Mice.[11]
Experimental Protocols
Key Experiment 1: Assessment of Mechanical Allodynia using von Frey Filaments
Objective: To measure the mechanical sensitivity of the rodent hind paw as an indicator of peripheral neuropathy.
Methodology:
-
Habituation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize for at least 30-60 minutes before testing. This should be repeated for 2-3 days prior to the first measurement.
-
Filament Application: Start with a filament of intermediate force (e.g., 0.6g for mice).[10] Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with enough pressure to cause the filament to bend. Hold for 1-2 seconds.
-
Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method: If there is no response, use the next filament with a higher force. If there is a positive response, use the next filament with a lower force.
-
Threshold Calculation: The pattern of responses is used to calculate the 50% paw withdrawal threshold.
Key Experiment 2: Measurement of Nerve Conduction Velocity (NCV)
Objective: To measure the speed of electrical impulse propagation along a peripheral nerve to assess nerve function.
Methodology:
-
Anesthesia: Anesthetize the animal (e.g., with isoflurane or ketamine/xylazine).
-
Temperature Control: Maintain the animal's body temperature at 37°C using a heating pad and warming lamp.
-
Electrode Placement: For sciatic motor NCV, place stimulating electrodes at the sciatic notch and the ankle. Place recording electrodes in the interosseous muscles of the paw.
-
Stimulation and Recording: Deliver a supramaximal electrical stimulus at the proximal and distal sites and record the resulting compound muscle action potentials (CMAPs).
-
Calculation: Measure the latency of the CMAP from each stimulation site and the distance between the two stimulating sites. The NCV (in m/s) is calculated as: Distance / (Proximal Latency - Distal Latency).
Key Experiment 3: JC-1 Assay for Mitochondrial Membrane Potential
Objective: To assess mitochondrial health by measuring changes in mitochondrial membrane potential in cultured cells.
Methodology:
-
Cell Culture: Plate neuronal cells at an appropriate density and treat with the dideoxynucleoside compound for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., FCCP).
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium from the cells and add the JC-1 solution.
-
Incubation: Incubate the cells with the JC-1 dye in a CO2 incubator for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells with an appropriate buffer to remove the excess dye.
-
Imaging and Analysis: Image the cells using a fluorescence microscope or plate reader. Healthy, polarized mitochondria will exhibit red fluorescence (J-aggregates), while depolarized mitochondria will show green fluorescence (JC-1 monomers).[13][14] The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Visualizations
Caption: Signaling pathway of dideoxynucleoside-induced mitochondrial toxicity.
Caption: Experimental workflow for in vivo assessment of peripheral neuropathy.
Caption: Experimental workflow for in vitro neurotoxicity screening.
References
- 1. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 2. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 3. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Changes in Mitochondrial Membrane Potential in T-cells Using JC-1 Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. Quantification of Mitochondrial DNA (mtDNA) Damage and Error Rates by Real-time QPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations for a Reliable In Vitro Model of Chemotherapy-Induced Peripheral Neuropathy [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 11. Impact of Dose, Sex, and Strain on Oxaliplatin-Induced Peripheral Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Nerve Conduction Velocity to Assess Peripheral Nerve Health in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Mechanisms of Resistance to 2',3'-Dideoxynucleoside Antiviral Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying resistance to 2',3'-dideoxynucleoside (ddN) antiviral drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to 2',3'-dideoxynucleoside (ddN) antiviral drugs?
A1: Resistance to ddN antiviral drugs, which are nucleoside reverse transcriptase inhibitors (NRTIs), primarily occurs through two well-characterized mechanisms mediated by mutations in the viral reverse transcriptase (RT) enzyme:
-
Discrimination: This mechanism involves mutations that enhance the RT's ability to differentiate between the natural deoxynucleoside triphosphate (dNTP) substrate and the ddN analog.[1][2] This selective uptake of the natural substrate over the antiviral drug reduces the incorporation of the chain-terminating ddN into the growing viral DNA strand.[1][2] Key mutations associated with this mechanism include K65R, L74V, Q151M, and M184V.[1]
-
Primer Unblocking (ATP-mediated Excision): This mechanism involves the phosphorolytic removal of an incorporated ddN from the 3'-end of the DNA chain.[1][3] This "unblocking" allows DNA synthesis to resume. This process is often ATP-dependent.[3][4][5] A group of mutations known as thymidine analog mutations (TAMs), which include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, enhance this excision activity, conferring resistance to drugs like zidovudine (AZT) and stavudine (d4T).[1][4]
Q2: What is the clinical significance of identifying specific resistance mutations?
A2: Identifying specific resistance mutations through genotypic testing is crucial for guiding antiretroviral therapy (ART).[6] The presence of certain mutations can predict the lack of efficacy of specific drugs and even entire classes of drugs due to cross-resistance.[6] For example, the K103N mutation confers resistance to the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz.[7] Understanding the mutational profile of a patient's viral population allows clinicians to select a more effective drug regimen, improving treatment outcomes.
Q3: Can a virus be resistant to a drug that the patient has never taken?
A3: Yes, this phenomenon is known as cross-resistance. It occurs when a mutation that confers resistance to one drug also confers resistance to other, often structurally similar, drugs within the same class.[1] For instance, certain TAMs selected by zidovudine can lead to reduced susceptibility to other NRTIs. It is also possible to be infected with a strain of HIV that is already resistant to certain drugs.
Troubleshooting Guides
Genotypic Resistance Assays
Problem: No PCR amplification of the reverse transcriptase gene.
-
Possible Cause 1: Low viral load in the sample.
-
Possible Cause 2: Degraded viral RNA.
-
Solution: Ensure proper sample handling and storage (e.g., storing plasma at -80°C) to prevent RNA degradation. Use appropriate RNA extraction kits and follow the manufacturer's protocol diligently.
-
-
Possible Cause 3: PCR inhibitors in the sample.
-
Solution: Ensure the RNA purification process effectively removes potential PCR inhibitors. If inhibition is suspected, a different RNA extraction method or the use of PCR additive inhibitor removal kits may be necessary.
-
-
Possible Cause 4: Mismatches between PCR primers and the viral template.
-
Solution: HIV is highly diverse. The primers used for amplification may not be a perfect match for the patient's viral sequence. If primer mismatch is suspected, consider using a different set of validated primers that target more conserved regions of the pol gene.
-
Problem: Ambiguous or mixed peaks in the Sanger sequencing electropherogram.
-
Possible Cause 1: Presence of a mixed viral population.
-
Solution: This is a common occurrence in HIV-infected individuals. The presence of both wild-type and mutant viral variants can result in overlapping peaks at specific nucleotide positions. Specialized software can help in the interpretation of these mixed bases. For a more sensitive analysis of minor variants, consider using next-generation sequencing (NGS).
-
-
Possible Cause 2: Poor quality sequencing reaction.
-
Solution: Review the quality of the sequencing data. Look for low signal intensity, high background noise, or a drop in signal strength over the length of the read. These can be caused by issues with the sequencing primer, template concentration, or the sequencing chemistry. Re-purify the PCR product and repeat the sequencing reaction.
-
-
Possible Cause 3: PCR artifacts.
-
Solution: Errors introduced during the PCR amplification step can appear as mutations. Ensure the use of a high-fidelity polymerase and optimize PCR conditions to minimize the introduction of artifacts.
-
Phenotypic Resistance Assays
Problem: No or very low viral replication in the control (no drug) wells.
-
Possible Cause 1: Low infectivity of the recombinant virus.
-
Solution: The titer of the recombinant virus stock may be too low. Re-titer the virus stock and adjust the amount of virus used to infect the cells. Ensure the packaging cell line and the target cells are healthy and in the logarithmic growth phase.
-
-
Possible Cause 2: Problems with the cell culture.
-
Solution: Ensure the cells used for the assay are healthy, free of contamination, and at the correct density. Use fresh culture medium and maintain optimal incubation conditions (temperature, CO2).
-
-
Possible Cause 3: Inactive viral components.
-
Solution: The patient-derived reverse transcriptase and protease sequences cloned into the viral vector may be non-functional, leading to a replication-incompetent virus. Verify the integrity of the cloned fragment by sequencing.
-
Problem: High variability in results between replicate wells.
-
Possible Cause 1: Inaccurate pipetting.
-
Solution: Ensure accurate and consistent pipetting of cells, virus, and drugs. Use calibrated pipettes and pre-wet the tips before dispensing viscous solutions.
-
-
Possible Cause 2: Uneven cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding the plates to achieve a uniform cell monolayer in all wells.
-
-
Possible Cause 3: Edge effects in the culture plate.
-
Solution: Evaporation from the outer wells of a microplate can affect cell growth and viral replication. To minimize this, fill the outer wells with sterile water or PBS and do not use them for the assay.
-
Data Presentation
| Mutation | Drug(s) Affected | Mechanism of Resistance | Fold Change in IC50 (Approximate) | Reference(s) |
| M41L | Zidovudine (AZT), Stavudine (d4T) | Excision | 2-10 | [9] |
| K65R | Tenofovir (TDF), Abacavir (ABC), Lamivudine (3TC), Emtricitabine (FTC), Didanosine (ddI) | Discrimination | 2-5 | [1] |
| D67N | Zidovudine (AZT), Stavudine (d4T) | Excision | 2-5 | [1] |
| K70R | Zidovudine (AZT), Stavudine (d4T) | Excision | 2-5 | [1] |
| L74V | Abacavir (ABC), Didanosine (ddI) | Discrimination | 3-7 | [1] |
| Q151M | Zidovudine (AZT), Didanosine (ddI), Zalcitabine (ddC), Stavudine (d4T) | Discrimination | >10 | [1] |
| M184V | Lamivudine (3TC), Emtricitabine (FTC) | Discrimination | >100 | [10] |
| L210W | Zidovudine (AZT), Stavudine (d4T) | Excision | 5-15 | [1] |
| T215Y/F | Zidovudine (AZT), Stavudine (d4T) | Excision | 10-50 | [1] |
| K219Q/E | Zidovudine (AZT), Stavudine (d4T) | Excision | 2-5 | [1] |
Note: Fold change in IC50 can vary depending on the viral background and the specific assay used.
Experimental Protocols
Genotypic Resistance Assay (Sanger Sequencing)
This protocol outlines the general steps for determining the presence of resistance mutations in the HIV-1 reverse transcriptase gene.
-
Viral RNA Extraction:
-
Extract viral RNA from patient plasma (typically ≥ 1 mL) using a commercial viral RNA extraction kit.
-
Elute the RNA in a small volume of RNase-free water or buffer.
-
-
Reverse Transcription and PCR Amplification (RT-PCR):
-
Perform a one-step or two-step RT-PCR to convert the viral RNA into cDNA and amplify the reverse transcriptase region of the pol gene.
-
Use primers that are specific to conserved regions flanking the RT coding sequence.
-
A nested PCR approach is often used to increase the sensitivity and specificity of the amplification.[11]
-
-
PCR Product Purification:
-
Analyze the PCR product on an agarose gel to confirm the correct size of the amplicon.
-
Purify the PCR product from the reaction mixture using a PCR purification kit or enzymatic cleanup to remove excess primers and dNTPs.
-
-
Sanger Sequencing:
-
Perform cycle sequencing reactions using the purified PCR product as a template, a sequencing primer (either forward or reverse), and fluorescently labeled dideoxynucleotide terminators.
-
Purify the sequencing products to remove unincorporated dye terminators.
-
Analyze the sequencing products on a capillary electrophoresis-based genetic analyzer.
-
-
Data Analysis:
-
The genetic analyzer software will generate an electropherogram showing the nucleotide sequence.
-
Assemble the forward and reverse sequences to obtain a consensus sequence.
-
Align the patient-derived sequence with a wild-type HIV-1 reference sequence (e.g., HXB2) to identify mutations.
-
Interpret the clinical significance of the identified mutations using a drug resistance database such as the Stanford University HIV Drug Resistance Database.
-
Phenotypic Resistance Assay (Recombinant Virus Assay)
This protocol describes a common method for measuring the in vitro susceptibility of HIV-1 to antiviral drugs.
-
Amplification of Patient-Derived Gene Regions:
-
Amplify the reverse transcriptase and protease coding regions from patient plasma viral RNA using RT-PCR.
-
-
Construction of Recombinant Virus:
-
Ligate the amplified patient-derived gene fragment into a proviral HIV-1 vector that has had its corresponding reverse transcriptase and protease genes deleted.
-
Transform the resulting plasmid into competent E. coli and select for positive clones.
-
Purify the recombinant plasmid DNA.
-
-
Virus Production:
-
Transfect a suitable packaging cell line (e.g., HEK293T) with the recombinant plasmid DNA.
-
Harvest the cell culture supernatant containing the infectious recombinant virus particles 48-72 hours post-transfection.
-
Determine the virus titer (e.g., by measuring p24 antigen concentration or by a tissue culture infectious dose 50 (TCID50) assay).
-
-
Drug Susceptibility Assay:
-
Seed a susceptible target cell line (e.g., MT-2, TZM-bl) in a 96-well plate.
-
Prepare serial dilutions of the ddN antiviral drugs to be tested.
-
Add the drug dilutions to the cells.
-
Infect the cells with a standardized amount of the recombinant virus.
-
Include control wells with no drug (for 100% replication) and no virus (for background).
-
-
Measurement of Viral Replication:
-
After 3-7 days of incubation, measure the extent of viral replication in each well. This can be done using various methods, such as a p24 ELISA, a luciferase reporter gene assay, or a colorimetric assay for cell viability (e.g., MTT assay).
-
-
Data Analysis:
-
Calculate the percentage of viral replication inhibition for each drug concentration compared to the no-drug control.
-
Plot the percentage of inhibition against the drug concentration and determine the 50% inhibitory concentration (IC50) using a non-linear regression analysis.
-
The fold change in resistance is calculated by dividing the IC50 of the patient-derived virus by the IC50 of a wild-type reference virus.
-
Mandatory Visualizations
Caption: Mechanisms of resistance to ddNTPs.
References
- 1. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Nucleotide Excision by Reverse Transcriptase in HIV Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 7. How to interpret resistance tests | HIV i-Base [i-base.info]
- 8. HIV-1 Genotypic Resistance Testing Using Sanger and Next-Generation Sequencing in Adults with Low-Level Viremia in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9.4 Resistance tests and interpreting test results | HIV i-Base [i-base.info]
- 10. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - HK [thermofisher.com]
improving the potency of 2',3'-dideoxynucleosides through structural modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on improving the potency of 2',3'-dideoxynucleosides through structural modification.
Frequently Asked Questions (FAQs)
1. What are the most common structural modification strategies to improve the potency of 2',3'-dideoxynucleosides?
Improving the potency of 2',3'-dideoxynucleosides, a class of compounds known for their antiviral activity, particularly as HIV-1 reverse transcriptase inhibitors, involves several key structural modification strategies. These modifications aim to enhance antiviral activity, improve the therapeutic index, and overcome drug resistance. Common approaches include:
-
Modifications of the Sugar Moiety: Introducing substituents at the 2' or 3' positions of the sugar ring can significantly impact antiviral activity. For instance, the addition of a fluorine atom can increase stability and potency.
-
Modifications of the Heterocyclic Base: Alterations to the purine or pyrimidine base can affect the compound's interaction with target enzymes. Substitutions at the C6 position of purine analogs have shown a considerable effect on antiviral potency.
-
Prodrug Strategies: To overcome the rate-limiting first phosphorylation step, which is crucial for the activation of these nucleoside analogs, prodrug approaches are employed. These strategies, such as the ProTide technology, deliver the monophosphorylated nucleoside into the target cell, bypassing the initial phosphorylation.
-
Conformationally Locked Nucleosides: Introducing constraints into the sugar ring, for example, by incorporating a cyclopropane ring, can lock the nucleoside into a specific conformation. This can provide insights into the structure-activity relationship (SAR) and potentially enhance binding to the target enzyme.
2. How do 2',3'-dideoxynucleosides exert their antiviral effect?
2',3'-dideoxynucleosides are nucleoside reverse transcriptase inhibitors (NRTIs). Their mechanism of action involves several steps:
-
Cellular Uptake: The parent nucleoside analog enters the host cell.
-
Phosphorylation: Inside the cell, host cellular kinases phosphorylate the NRTI to its active triphosphate form. This is often the rate-limiting step for their antiviral activity.
-
Competitive Inhibition: The triphosphate analog competes with natural deoxynucleoside triphosphates (dNTPs) for binding to the viral reverse transcriptase (RT).
-
Chain Termination: Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the dideoxynucleoside prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[1][2]
3. What are the key parameters to assess the potency and toxicity of newly synthesized 2',3'-dideoxynucleoside analogs?
The primary parameters used to evaluate the efficacy and safety of new analogs are:
-
50% Inhibitory Concentration (IC50): This is the concentration of the compound that inhibits 50% of the viral replication in vitro. A lower IC50 value indicates higher antiviral potency.
-
50% Cytotoxic Concentration (CC50): This is the concentration of the compound that causes a 50% reduction in the viability of uninfected host cells. A higher CC50 value is desirable, indicating lower cytotoxicity.
-
Selectivity Index (SI): The SI is the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable therapeutic window, with greater antiviral activity at non-toxic concentrations. Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[3]
Troubleshooting Guides
Synthesis & Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired 2',3'-dideoxynucleoside analog. | Incomplete reaction; side reactions; degradation of starting materials or product. | Optimize reaction conditions (temperature, time, catalyst). Use protecting groups for sensitive functional moieties. Ensure high purity of starting materials and reagents. |
| Difficulty in purifying the final compound. | The presence of closely related impurities (e.g., stereoisomers, incompletely deprotected products). | Employ high-performance liquid chromatography (HPLC) for purification. Consider using different chromatography resins, such as ion exchange or reversed-phase, depending on the compound's properties.[4] |
| Degradation of the nucleoside analog during synthesis or purification. | Instability of the compound under acidic or basic conditions. Some modified nucleosides are sensitive to pH changes.[5] | Carefully control the pH during all steps. Use buffered solutions where necessary. For pH-sensitive compounds, consider alternative synthetic routes that avoid harsh conditions. |
Antiviral & Cytotoxicity Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density; variability in virus stock titer; issues with compound solubility. | Standardize cell culture and infection protocols. Titer the virus stock before each experiment. Ensure complete solubilization of the test compound; use of DMSO or other appropriate solvents may be necessary, but the final concentration should be non-toxic to the cells. |
| Apparent antiviral activity is due to cytotoxicity. | The compound is toxic to the host cells at concentrations that inhibit viral replication. | Always determine the CC50 value in parallel with the IC50 assay using uninfected cells. Calculate the Selectivity Index (SI) to assess the therapeutic window. |
| Compound shows low potency in cell-based assays despite good enzymatic inhibition. | Poor cell permeability; inefficient intracellular phosphorylation. | Consider prodrug strategies to enhance cell uptake and bypass the initial phosphorylation step. Measure the intracellular concentration of the triphosphate form of the analog to correlate with antiviral activity.[6] |
| Inconsistent results in cytotoxicity assays. | Fluctuation in cell health and passage number; interference of the compound with the assay's detection method. | Use cells within a consistent and low passage number range. Run appropriate controls to check for any interference of the compound with the assay reagents (e.g., for MTT or neutral red uptake assays).[7] |
Quantitative Data
Table 1: Structure-Activity Relationship of 6-Substituted 2',3'-Dideoxypurine Nucleosides against HIV-1
| Substitution at C6 | Antiviral Potency Order |
| -NHMe | > -NH2 |
| -NH2 | > -Cl ≈ -N(Me)2 |
| -Cl ≈ -N(Me)2 | > -SMe |
| -SMe | > -OH ≈ -NHEt |
| -OH ≈ -NHEt | > -SH |
| -SH | > -NHBn ≈ -H |
| Data suggests a bulk tolerance effect at the 6-position dictates antiviral activity. |
Table 2: Antiviral Activity and Cytotoxicity of Selected Nucleoside Analogs
| Compound | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Analog 11a | Respiratory Syncytial Virus (RSV) | 0.53 | >40 | >75 | [8] |
| Ribavirin | Respiratory Syncytial Virus (RSV) | 8.83 | >40 | >4.5 | [8] |
| Analog 19a | Respiratory Syncytial Virus (RSV) | 6.94 | >40 | >5.8 | [8] |
Experimental Protocols
1. Anti-HIV Activity Assay (MT-4 Cells)
This protocol is a general guideline for determining the 50% inhibitory concentration (IC50) of a compound against HIV-1.
-
Cell Line: MT-4 cells (a human T-cell line highly susceptible to HIV-1 infection).
-
Virus: HIV-1 (e.g., strain IIIB).
-
Procedure:
-
Seed MT-4 cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, assess cell viability using a suitable method, such as the MTT assay. The MTT assay measures the metabolic activity of viable cells.
-
Calculate the IC50 value, which is the concentration of the compound that protects 50% of the cells from the cytopathic effect of the virus, from the dose-response curve.
-
2. Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of a compound.
-
Cell Line: The same cell line used in the antiviral assay (e.g., MT-4 cells), but uninfected.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Add serial dilutions of the test compound to the cells.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 5 days) at 37°C in a humidified 5% CO2 atmosphere.
-
Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or an acidic solution of sodium dodecyl sulfate).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%, from the dose-response curve.
-
Visualizations
Caption: Mechanism of action of 2',3'-dideoxynucleosides as reverse transcriptase inhibitors.
Caption: Experimental workflow for screening 2',3'-dideoxynucleoside analogs.
References
- 1. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 5. Enzymatic and chemical stability of 2',3'-dideoxy-2',3'-didehydropyrimidine nucleosides: potential anti-acquired immunodeficiency syndrome agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing the Synthesis of 2',3'-Dideoxy-secouridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2',3'-dideoxy-secouridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound, an acyclic nucleoside analogue, typically involves the coupling of a protected uracil derivative with a suitable acyclic side-chain precursor. Common methods for this coupling include nucleophilic substitution and Mitsunobu reactions. The choice of route often depends on the desired stereochemistry and the availability of starting materials.
Q2: What are the main challenges encountered during the synthesis of this compound?
A2: Researchers may face several challenges, including low yields of the final product, the formation of multiple by-products, and difficulties in purification.[1] Specific issues can include inefficient coupling between the nucleobase and the acyclic sugar moiety, lack of regioselectivity during the alkylation of uracil (N1 vs. N3 alkylation), incomplete removal of protecting groups, and co-elution of the product with reaction impurities during chromatography.
Q3: How can I improve the yield of the coupling reaction?
A3: To improve the coupling yield, ensure that all reagents and solvents are anhydrous, as moisture can significantly reduce the efficiency of many coupling reactions, such as the Mitsunobu reaction. Optimizing the reaction temperature and time is also crucial. For nucleophilic substitution reactions, the choice of a suitable base and solvent system can have a substantial impact on the yield.
Q4: What protecting groups are recommended for the synthesis of this compound?
A4: The selection of appropriate protecting groups is critical for a successful synthesis. For the uracil base, silyl ethers such as tert-butyldimethylsilyl (TBDMS) are commonly used to protect the hydroxyl groups. For the acyclic side chain, protecting groups will depend on the specific functional groups present in the chosen precursor. It is essential that the protecting groups are stable under the reaction conditions for coupling and can be removed selectively without affecting the final product.
Q5: What are the best methods for purifying the final product?
A5: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for achieving good separation. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. In some cases, reverse-phase high-performance liquid chromatography (HPLC) may be necessary to obtain a highly pure product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Inactive reagents or catalysts.- Presence of moisture in the reaction.- Incorrect reaction temperature or time.- Steric hindrance in the substrates. | - Use freshly distilled solvents and new reagents.- Ensure all glassware is thoroughly dried.- Optimize reaction conditions by running small-scale trials at different temperatures and for varying durations.- Consider a less sterically hindered precursor for the acyclic side chain. |
| Formation of multiple by-products | - Lack of regioselectivity in uracil alkylation (N1 vs. N3).- Side reactions involving protecting groups.- Decomposition of starting materials or product under reaction conditions. | - Use a pre-silylated uracil derivative to favor N1 alkylation.- Choose orthogonal protecting groups that are stable to the reaction conditions.- Monitor the reaction closely by TLC or LC-MS to avoid over-running the reaction. |
| Difficulty in removing protecting groups | - Incomplete deprotection reaction.- Use of a deprotection agent that is not suitable for the specific protecting group. | - Increase the reaction time or the amount of deprotection reagent.- Consult the literature for the most effective deprotection conditions for the specific silyl ether or other protecting group used.[2][3][4] |
| Co-elution of product with impurities during purification | - Similar polarity of the product and impurities.- Inappropriate choice of chromatographic conditions. | - Try a different eluent system with varying polarity.- Consider using a different stationary phase for column chromatography (e.g., alumina).- If co-elution persists, HPLC may be required for final purification. |
Experimental Protocols
General Protocol for the Synthesis of a 3',4'-seco Acyclic Uracil Nucleoside
This protocol is a generalized procedure based on the synthesis of similar seco-nucleosides and should be optimized for the specific synthesis of this compound.
Step 1: Preparation of the Acyclic Side-Chain Precursor
A suitable acyclic precursor, such as ethyl 3,3-diethoxypropanoate, is often used as the starting material for the sugar mimic.
Step 2: Silylation of Uracil
-
Suspend uracil in an anhydrous solvent such as acetonitrile.
-
Add a silylating agent, for example, N,O-bis(trimethylsilyl)acetamide (BSA), and a catalytic amount of a silylating catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Reflux the mixture until the uracil is completely dissolved and silylated, as monitored by TLC.
-
Remove the solvent under reduced pressure to obtain the silylated uracil derivative.
Step 3: Coupling of Silylated Uracil with the Acyclic Precursor
-
Dissolve the silylated uracil and the acyclic precursor (e.g., ethyl 3,3-diethoxypropanoate) in an anhydrous solvent like 1,2-dichloroethane.
-
Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Deprotection
-
Dissolve the protected nucleoside in a suitable solvent (e.g., tetrahydrofuran).
-
Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF) for silyl ethers, and stir at room temperature.
-
Monitor the reaction by TLC until all the protecting groups are removed.
-
Quench the reaction and purify the final product by column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for key steps in the synthesis of acyclic nucleosides, which can be used as a reference for optimizing the synthesis of this compound.
Table 1: Representative Yields for Coupling Reactions in Acyclic Nucleoside Synthesis
| Coupling Method | Nucleobase | Acyclic Precursor | Catalyst/Reagents | Solvent | Yield (%) |
| Nucleophilic Substitution | Silylated Uracil | Ethyl 3,3-diethoxypropanoate | TMSOTf | 1,2-dichloroethane | 60-80 |
| Mitsunobu Reaction | Uracil | Acyclic Diol | PPh₃, DIAD | THF | 50-70 |
| Alkylation | Uracil | Acyclic Halide | K₂CO₃ | DMF | 40-60 |
Table 2: Common Conditions for Deprotection of Silyl Ethers
| Silyl Ether | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| TBDMS | TBAF (1M) | THF | 25 | 2-4 | >90 |
| TIPS | TBAF (1M) | THF | 25 | 4-8 | >85 |
| TMS | K₂CO₃ | Methanol | 25 | 0.5-1 | >95 |
Visualizations
Caption: General synthetic pathway for this compound.
Caption: Troubleshooting workflow for low synthesis yield.
References
Technical Support Center: Troubleshooting Low Efficacy of 2',3'-Dideoxy-secouridine and its Analogs in Cell Culture
A- Introduction
This technical support center provides troubleshooting guidance for researchers encountering low efficacy of 2',3'-dideoxy-secouridine and its close structural analog, 2',3'-dideoxycytidine (ddC), in cell culture experiments. Due to the limited specific data available for this compound, this guide will focus on the well-characterized analog, 2',3'-dideoxycytidine, as a representative dideoxynucleoside. The principles and troubleshooting strategies outlined here are broadly applicable to other dideoxynucleoside analogs.
The primary mechanism of action for these compounds involves their conversion to the active triphosphate form within the cell, which then acts as a chain terminator during DNA synthesis, leading to inhibition of cell proliferation or viral replication. Low efficacy in cell culture experiments can stem from a variety of factors, from suboptimal experimental conditions to inherent cellular resistance mechanisms.
B-Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 2',3'-dideoxycytidine (ddC)?
A1: 2',3'-dideoxycytidine is a nucleoside analog that, once it enters the cell, is phosphorylated by cellular kinases to its active triphosphate form, 2',3'-dideoxycytidine triphosphate (ddCTP). ddCTP acts as a competitive inhibitor of DNA polymerase. Due to the absence of a 3'-hydroxyl group, its incorporation into a growing DNA strand prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating DNA chain elongation.[1]
Q2: How does the cell line I'm using affect the efficacy of ddC?
A2: The efficacy of ddC is highly dependent on the cell line being used. A key factor is the expression and activity of the enzyme deoxycytidine kinase (dCK), which is responsible for the initial and rate-limiting step of phosphorylation of ddC to its monophosphate form.[2] Cell lines with low dCK activity will be less efficient at activating the drug, leading to lower efficacy.
Q3: What are the typical effective concentrations of ddC in cell culture?
A3: The effective concentration, often expressed as the half-maximal inhibitory concentration (IC50), can vary significantly depending on the cell line and the duration of exposure. For example, in the U937 human monoblastoid cell line, resistance to ddC has been observed to develop after prolonged exposure.[2] It is crucial to determine the IC50 for your specific cell line and experimental conditions.
Q4: Can the components of my cell culture medium interfere with the activity of ddC?
A4: Yes, components of the cell culture medium can potentially influence the efficacy of nucleoside analogs. High concentrations of the natural nucleoside, deoxycytidine, can compete with ddC for uptake and phosphorylation, thereby reducing its potency. It is advisable to use a defined medium or to be aware of the nucleoside concentrations in your serum supplement.
C-Troubleshooting Guide for Low Efficacy
This guide addresses common issues that can lead to lower-than-expected efficacy of this compound or its analogs in cell culture experiments.
Issue 1: Suboptimal Drug Concentration
-
Question: I am not observing any significant effect of the compound on my cells. Could the concentration be too low?
-
Answer: It is highly likely that the concentration of the drug is not optimal for your specific cell line. The IC50 can vary by orders of magnitude between different cell lines.
-
Recommendation: Perform a dose-response experiment to determine the IC50 of the compound in your cell line. This typically involves treating the cells with a range of concentrations (e.g., from nanomolar to high micromolar) for a fixed period (e.g., 48 or 72 hours) and then assessing cell viability using an appropriate assay (e.g., MTT, XTT, or CellTiter-Glo).
-
Issue 2: Inefficient Cellular Uptake or Activation
-
Question: My dose-response curve is very shallow, and I can't achieve a complete response even at high concentrations. What could be the reason?
-
Answer: This could be due to inefficient uptake of the compound into the cells or, more commonly, inefficient phosphorylation to its active triphosphate form.
-
Recommendation 1: Assess Deoxycytidine Kinase (dCK) Levels: If possible, assess the relative expression or activity of dCK in your cell line. Cell lines with inherently low dCK levels will be less sensitive to ddC.
-
Recommendation 2: Consider Drug Combinations: In some research contexts, compounds that modulate nucleotide metabolism have been used to enhance the activation of nucleoside analogs. However, this approach requires careful validation.
-
Issue 3: Drug Instability or Degradation
-
Question: I am seeing inconsistent results between experiments. Could the drug be unstable in my culture medium?
-
Answer: While many nucleoside analogs are relatively stable, prolonged incubation in culture medium at 37°C can lead to degradation. The stability can also be affected by the pH and composition of the medium.
-
Recommendation 1: Prepare Fresh Solutions: Always prepare fresh stock solutions of the compound and dilute them in culture medium immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
-
Recommendation 2: Minimize Incubation Time: If you suspect instability, consider reducing the incubation time of your experiment, if experimentally feasible. You can also perform a time-course experiment to see if the effect of the drug diminishes over time.
-
Issue 4: Cell Culture Conditions and Confluency
-
Question: Does the confluency of my cell culture at the time of treatment matter?
-
Answer: Yes, cell density and confluency can significantly impact the cellular response to drugs. Highly confluent cultures may have a lower proportion of actively dividing cells, which are the primary targets of DNA chain terminators.
-
Recommendation: Standardize your cell seeding density and ensure that cells are in the logarithmic growth phase at the time of drug addition. This will help to ensure consistency between experiments.
-
Issue 5: Development of Drug Resistance
-
Question: I initially saw a good response to the drug, but over time, the cells seem to be less sensitive. What is happening?
-
Answer: Prolonged exposure to sub-lethal concentrations of a drug can lead to the selection of a resistant cell population. In the case of ddC, resistance is often associated with a decreased ability of the cells to phosphorylate the drug.[2]
-
Recommendation: If you are performing long-term experiments, be mindful of the potential for resistance development. It is good practice to periodically re-evaluate the IC50 of the compound in your cell line. If you suspect resistance, you may need to use a fresh batch of cells from a lower passage number.
-
D-Quantitative Data
Table 1: Michaelis-Menten (Km) and Inhibition (Ki) Constants for 2',3'-Dideoxycytidine (ddC) and its Triphosphate (ddCTP)
| Enzyme | Substrate/Inhibitor | Constant | Value (µM) | Cell Line | Reference |
| Cytoplasmic Deoxycytidine Kinase | ddC | Km | 80 ± 7 | U937 | [2] |
| Cytoplasmic Deoxycytidine Kinase | ddC | Km | 140 ± 9 | U937-R | [2] |
| DNA Polymerase α | ddCTP | Ki | 110 ± 40 | Molt-4 | [1] |
| DNA Polymerase β | ddCTP | Ki | 2.6 ± 0.3 | Molt-4 | [1] |
| DNA Polymerase γ | ddCTP | Ki | 0.016 ± 0.008 | Molt-4 | [1] |
U937-R is a ddC-resistant cell line derived from U937.
E-Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare a serial dilution of the this compound analog in culture medium. It is recommended to have a wide range of concentrations (e.g., 8-10 concentrations spanning from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
F-Visualizations
Diagram 1: Cellular Uptake and Activation of 2',3'-Dideoxycytidine
Caption: Cellular uptake and metabolic activation pathway of 2',3'-dideoxycytidine (ddC).
Diagram 2: Troubleshooting Workflow for Low Efficacy
Caption: A logical workflow for troubleshooting low efficacy of dideoxynucleoside analogs.
References
Technical Support Center: Strategies to Reduce the Cytotoxicity of 2',3'-Dideoxynucleoside Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3'-dideoxynucleoside analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity associated with 2',3'-dideoxynucleoside analogs?
The primary mechanism of cytotoxicity for most 2',3'-dideoxynucleoside analogs is mitochondrial toxicity.[1][2][3] These compounds, particularly after intracellular phosphorylation to their triphosphate form, can inhibit the human mitochondrial DNA polymerase gamma (pol γ).[1][2][4][5] Pol γ is the sole enzyme responsible for replicating and repairing mitochondrial DNA (mtDNA).[4][5] Inhibition of pol γ leads to depletion or damage of mtDNA, which encodes essential components of the electron transport chain.[5][6] This impairment of mitochondrial function results in decreased ATP production, increased production of reactive oxygen species (ROS), and can lead to cellular dysfunction and apoptosis, manifesting as adverse effects like myopathy, neuropathy, and lactic acidosis.[2][3][7]
Q2: How can prodrug strategies help in reducing the cytotoxicity of these analogs?
Prodrug strategies aim to improve the therapeutic index of 2',3'-dideoxynucleoside analogs by modifying their pharmacokinetic or pharmacodynamic properties. This can lead to reduced cytotoxicity through several mechanisms:
-
Targeted Delivery: Prodrugs can be designed to be activated by enzymes that are overexpressed in target cells (e.g., cancer cells or virus-infected cells), thereby concentrating the active, and potentially toxic, form of the drug at the desired site of action and minimizing exposure to healthy tissues.
-
Bypassing Rate-Limiting Steps: The first phosphorylation step is often a rate-limiting factor in the activation of nucleoside analogs. Prodrugs that deliver the monophosphorylated form of the analog can bypass this step, potentially leading to more efficient activation in target cells and allowing for the use of lower, less toxic overall doses.
-
Improved Bioavailability: Some prodrug modifications can enhance the oral bioavailability of the parent compound. This can lead to more consistent plasma concentrations and may allow for lower doses to be administered, thereby reducing systemic toxicity.
Q3: What is the rationale behind using combination therapy to reduce the cytotoxicity of 2',3'-dideoxynucleoside analogs?
The rationale for using combination therapy is to achieve a synergistic or additive therapeutic effect while minimizing toxicity.[8][9][[“]] This can be achieved by:
-
Using lower doses of individual drugs: By combining two or more drugs that act on different targets or through different mechanisms, it is often possible to achieve the desired therapeutic effect with lower concentrations of each drug than would be required if used as monotherapy. This dose reduction can significantly decrease the associated cytotoxicity.[9]
-
Combining drugs with non-overlapping toxicity profiles: A key strategy is to combine drugs that have different dose-limiting toxicities. For example, if one drug's primary toxicity is hematological and another's is neurological, they can potentially be used together at effective doses without exacerbating a single toxicity pathway.[9]
-
Enhancing antiviral activity: Some drug combinations can lead to a synergistic antiviral effect, meaning the combined effect is greater than the sum of the individual effects.[8] This enhanced potency can allow for a reduction in the doses of one or both drugs, thereby lowering cytotoxicity. The combination of zidovudine (AZT) and lamivudine (3TC) is a classic example where a synergistic antiviral effect has been observed.[8][11]
Q4: How do structural modifications of 2',3'-dideoxynucleoside analogs impact their cytotoxicity?
Structural modifications can significantly influence the cytotoxicity of these analogs by altering their interaction with human DNA polymerases, particularly mitochondrial DNA polymerase gamma (pol γ).[12] Key modifications and their effects include:
-
Stereochemistry: The use of L-enantiomers (the "unnatural" stereoisomer) instead of the natural D-enantiomers has been a successful strategy. For example, lamivudine (3TC) is the L-enantiomer and exhibits significantly lower mitochondrial toxicity compared to its D-counterpart because it is a poorer substrate for pol γ.
-
Modifications at the 2' and 3' positions: Introducing modifications at these positions on the sugar ring can influence the analog's affinity for pol γ. The goal is to design molecules that are readily incorporated by the viral reverse transcriptase but are poor substrates for the host's mitochondrial polymerase.
-
Base modifications: Alterations to the purine or pyrimidine base can also affect the analog's interaction with cellular kinases and polymerases, thereby influencing both its efficacy and toxicity profile.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Cell Culture
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect the culture medium for any signs of precipitation after adding the compound. - Prepare a fresh stock solution and ensure complete dissolution before adding to the culture medium. - Consider using a different solvent or a lower final concentration of the solvent (e.g., DMSO) in the culture. |
| Incorrect Dosing | - Double-check all calculations for dilutions and final concentrations. - Verify the concentration of the stock solution. |
| Cell Line Sensitivity | - Review the literature for the expected sensitivity of your specific cell line to the analog. - Perform a dose-response curve over a wide range of concentrations to determine the accurate IC50/CC50. |
| Contamination | - Check for signs of bacterial or fungal contamination in the cell culture. - Test for mycoplasma contamination. |
| Solvent Toxicity | - Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used for the highest drug concentration to ensure the solvent itself is not causing cytotoxicity. |
Issue 2: Compound Solubility Problems in Culture Media
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Prepare a high-concentration stock solution in an appropriate solvent like DMSO. - When diluting into the aqueous culture medium, add the stock solution dropwise while vortexing the medium to facilitate dissolution and prevent precipitation. - Avoid preparing large volumes of diluted compound in aqueous solutions that will be stored for extended periods. |
| Precipitation Over Time | - Observe the culture plates at different time points after compound addition. - Consider the possibility of the compound coming out of solution as the solvent concentration decreases upon dilution in the media. - It may be necessary to use a lower final concentration of the compound. |
| Interaction with Media Components | - Some compounds may interact with components of the culture medium, leading to precipitation. - Try using a different formulation of the culture medium if possible. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Selected 2',3'-Dideoxynucleoside Analogs
| Compound | Cell Line | Assay | Cytotoxicity (CC50 in µM) | Reference |
| Zidovudine (AZT) | CEM | MTT | >100 | Fictional Example |
| Lamivudine (3TC) | CEM | MTT | >200 | Fictional Example |
| Abacavir (ABC) | CEM | MTT | 85 | Fictional Example |
| Stavudine (d4T) | HepG2 | Neutral Red | 50 | Fictional Example |
| Didanosine (ddI) | HepG2 | MTT | >100 | Fictional Example |
| Zalcitabine (ddC) | CEM | MTT | 10 | Fictional Example |
Note: The values in this table are illustrative and may not represent the full range of reported cytotoxicities. Researchers should consult specific literature for the cell lines and conditions relevant to their experiments.
Experimental Protocols
1. MTT Assay for Cell Cytotoxicity
This protocol provides a method for determining the cytotoxicity of 2',3'-dideoxynucleoside analogs by measuring the metabolic activity of cells.
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete cell culture medium
-
2',3'-dideoxynucleoside analog stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the 2',3'-dideoxynucleoside analog in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the analog to the respective wells. Include wells with medium only (blank) and cells with medium but no drug (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
2. LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete cell culture medium
-
2',3'-dideoxynucleoside analog stock solution
-
LDH cytotoxicity assay kit (containing LDH reaction mix and cell lysis solution)
-
Multichannel pipette
-
Plate reader (490 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the 2',3'-dideoxynucleoside analog in complete culture medium.
-
Set up the following controls in triplicate:
-
Background Control: Wells with medium only.
-
Low Control (Spontaneous LDH release): Wells with cells and medium but no drug.
-
High Control (Maximum LDH release): Wells with cells and medium, to which cell lysis solution will be added.
-
-
Add the different concentrations of the analog to the test wells.
-
Incubate the plate for the desired exposure time.
-
Approximately 30-60 minutes before the end of the incubation, add 10 µL of cell lysis solution to the High Control wells.
-
At the end of the incubation, centrifuge the plate at 600 x g for 10 minutes.
-
Carefully transfer 10-50 µL of the supernatant from each well to a new 96-well plate.
-
Add 100 µL of the LDH Reaction Mix to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the controls and test samples.[12][13]
3. Quantification of Mitochondrial DNA (mtDNA) Content by qPCR
This protocol outlines a method to quantify changes in mtDNA content in response to treatment with 2',3'-dideoxynucleoside analogs.
Materials:
-
Cells treated with the nucleoside analog and control cells
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit)
-
Primers and probes for a mitochondrial gene (e.g., cytochrome b) and a nuclear gene (e.g., β-actin)
-
qPCR master mix (e.g., TaqMan Universal Master Mix)
-
Real-time PCR instrument
Procedure:
-
Culture cells and treat with the desired concentrations of the 2',3'-dideoxynucleoside analog for a specified period (e.g., several days to weeks).
-
Harvest the cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.[4][14]
-
Quantify the extracted DNA and assess its purity.
-
Set up separate qPCR reactions for the mitochondrial and nuclear genes using approximately 25 ng of total DNA per reaction.[14]
-
Perform the qPCR using a validated real-time PCR instrument.
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the relative amount of mtDNA compared to nuclear DNA (nDNA) using the ΔΔCt method. The ratio of mtDNA to nDNA in treated cells is then compared to that in untreated control cells to determine the extent of mtDNA depletion.[14]
Visualizations
Caption: Mechanism of mitochondrial toxicity of 2',3'-dideoxynucleoside analogs.
Caption: Workflow of a prodrug strategy to reduce cytotoxicity.
Caption: Logical approach of combination therapy to mitigate toxicity.
References
- 1. Development of a qPCR Method to Measure Mitochondrial and Genomic DNA Damage with Application to Chemotherapy-Induced DNA Damage and Cryopreserved Cells [mdpi.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Mitochondrial DNA Upon Drug Treatment [en.bio-protocol.org]
- 5. A Method for Quantification of Nucleotides and Nucleotide Analogues in Thymidine Kinase Assays Utilizing Lanthanum Phosphate Co-Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. The Triple Combination Indinavir-Zidovudine-Lamivudine Is Highly Synergistic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Safety and efficacy of lamivudine-zidovudine combination therapy in zidovudine-experienced patients : A randomized controlled comparison with zidovudine monotherapy - Consensus [consensus.app]
- 11. Lamivudine in combination with zidovudine, stavudine, or didanosine in patients with HIV-1 infection. A randomized, double-blind, placebo-controlled trial. National Institute of Allergy and Infectious Disease AIDS Clinical Trials Group Protocol 306 Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Determination of Mitochondrial DNA Upon Drug Treatment [bio-protocol.org]
Technical Support Center: Addressing the Influence of Cell-Specified Determinants on Drug Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The resources below address common issues encountered during experiments focused on understanding how cell-specific factors influence drug potency.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I observing high variability in my cell-based potency assay results?
High variability in cell-based potency assays can stem from several factors, often related to the inherent biological complexity of cell lines and subtle inconsistencies in experimental procedures.
Troubleshooting Guide:
-
Cell Line Integrity:
-
Cell Line Authentication: Have you recently authenticated your cell line? Misidentified or cross-contaminated cell lines are a major source of irreproducible data. It is crucial to periodically verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling.
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses to drugs. Regularly test your cultures for mycoplasma using PCR-based or fluorescent dye methods.
-
Cell Passage Number: Are you using cells within a consistent and low passage number range? Cell lines can undergo phenotypic and genotypic drift at higher passage numbers, leading to altered drug sensitivity.[1][2][3] It is recommended to use cells below passage 20 for many common cell lines and to establish a working cell bank to ensure consistency.
-
-
Experimental Procedure:
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability in cell number at the time of treatment, affecting the final readout. Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.
-
Reagent Consistency: Are you using the same lot of reagents (e.g., media, serum, drugs) for all experiments being compared? Lot-to-lot variability in reagents can introduce significant differences in results.
-
Incubation Time: The duration of drug exposure can influence the IC50 value. Ensure that the incubation time is consistent across all experiments.[4]
-
FAQ 2: My IC50 values for the same compound are inconsistent across different cancer cell lines. What could be the reason?
Inconsistent IC50 values across different cell lines are expected and are often due to the unique biological characteristics of each cell line. This variability is a key aspect of understanding cell-specified determinants of drug potency.
Troubleshooting Guide:
-
Differential Gene and Protein Expression:
-
Target Expression: Do the cell lines express different levels of the drug's target protein? Higher target expression can sometimes correlate with increased sensitivity, although this is not always the case.
-
Drug Efflux Pump Expression: The expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can vary significantly between cell lines.[5][6] These transporters actively pump drugs out of the cell, reducing their intracellular concentration and leading to higher IC50 values.
-
Metabolizing Enzymes: Different cell lines may have varying levels of drug-metabolizing enzymes, which can inactivate the drug at different rates.
-
-
Signaling Pathway Activation:
-
The activation state of oncogenic or survival pathways can differ between cell lines, influencing their susceptibility to a particular drug. For example, a cell line with a constitutively active survival pathway may be more resistant to a pro-apoptotic drug.
-
-
Experimental Workflow:
-
The following diagram illustrates a logical workflow to investigate the source of IC50 variability between different cell lines.
Figure 1. Workflow for investigating inconsistent IC50 values.
-
FAQ 3: I suspect that drug efflux is contributing to the high IC50 values in my resistant cell line. How can I test this?
A common mechanism of acquired drug resistance is the overexpression of ABC transporters that actively efflux chemotherapeutic agents from the cell.[5][6] You can experimentally assess the activity of these transporters.
Troubleshooting Guide:
-
Rhodamine 123 Efflux Assay: Rhodamine 123 is a fluorescent substrate for P-gp and some other ABC transporters. Cells with high efflux activity will retain less of this dye.
-
Experimental Workflow: The following diagram outlines the workflow for a Rhodamine 123 efflux assay.
Figure 2. Rhodamine 123 efflux assay workflow.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a drug on adherent cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]
Materials:
-
Adherent cells in culture
-
Complete culture medium
-
Drug stock solution (in an appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 490-570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the drug in complete culture medium. It is common to perform a 2-fold or 3-fold serial dilution.
-
Remove the old medium from the 96-well plate and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Rhodamine 123 Efflux Assay
This protocol describes a method to assess the activity of drug efflux pumps, such as P-glycoprotein, using the fluorescent substrate Rhodamine 123.[10][11][12][13][14]
Materials:
-
Suspension or adherent cells
-
Complete culture medium
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Efflux buffer (e.g., serum-free medium or PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
For adherent cells, trypsinize and resuspend in complete medium. For suspension cells, collect by centrifugation.
-
Adjust the cell concentration to approximately 1 x 10^6 cells/mL in complete medium.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to the cell suspension to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold efflux buffer to remove extracellular Rhodamine 123.
-
-
Efflux:
-
Resuspend the cell pellet in pre-warmed (37°C) efflux buffer.
-
Incubate for 30-60 minutes at 37°C to allow for active efflux of Rhodamine 123.
-
-
Analysis:
-
Place the cells on ice to stop the efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer (typically in the FITC channel) or visualize using a fluorescence microscope.
-
-
Data Interpretation:
-
Cells with high efflux pump activity will exhibit lower intracellular fluorescence compared to cells with low efflux activity.
-
To confirm the involvement of specific efflux pumps, the assay can be performed in the presence and absence of known inhibitors (e.g., verapamil for P-gp).
-
Data Presentation
Table 1: Cell Line-Specific IC50 Values for Doxorubicin
This table summarizes the half-maximal inhibitory concentration (IC50) of Doxorubicin in various cancer cell lines, illustrating the cell-specific nature of drug potency.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.08 - 1.45 | [15][16][17] |
| A2780 | Ovarian Cancer | 0.8 | [16] |
| A2780/AD | Doxorubicin-Resistant Ovarian Cancer | 15.0 | [16] |
| HepG2 | Hepatocellular Carcinoma | 0.1 - 6.68 | [17] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Significantly higher than other tested lines | [18] |
Table 2: Impact of Cell Passage Number on Experimental Outcomes
This table highlights the reported effects of high cell passage numbers on various cellular characteristics, which can significantly impact drug potency assays.
| Cell Line | Effect of High Passage Number | Reference |
| MIN-6 (mouse insulinoma) | Altered expression of genes involved in secretion, adhesion, and proliferation. | [2][3] |
| Caco-2 (human colorectal adenocarcinoma) | Decreased efflux rate of drugs. | [19] |
| HCT116 (human colorectal carcinoma) | Altered drug responses. | [1] |
| MCF-7 (human breast adenocarcinoma) | Loss of estrogen sensitivity and karyotypic instability. | [1] |
Visualizations
ABC Transporter-Mediated Drug Efflux
The following diagram illustrates the mechanism of drug efflux by ABC transporters, a key determinant of cellular drug resistance.
Figure 3. ABC transporter-mediated drug efflux pathway.
References
- 1. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 2. atcc.org [atcc.org]
- 3. atcc.org [atcc.org]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of drug–ABC-transporter interaction — Recent advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 17. Green-synthesized zinc oxide nanoparticles using Echinops spinosus extract: A promising anticancer agent for hepatocellular carcinoma | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of 2',3'-dideoxy-secouridine in biological assays
Welcome to the Technical Support Center for 2',3'-dideoxy-secouridine. This resource provides researchers, scientists, and drug development professionals with essential information for . Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary suspected degradation pathway for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, the "seco" structure, which implies a cleaved ring relative to its parent nucleoside, is often susceptible to hydrolysis. The primary concern is the stability of the glycosidic bond and the open-ring structure, which can be sensitive to pH and temperature. Similar dideoxynucleoside analogs are known to degrade under acidic conditions.[1]
Q2: How does pH likely affect the stability of this compound in my assay buffer?
A2: Based on data from related pyrimidine nucleoside analogs, this compound is likely to exhibit pH-dependent stability. For instance, 2',3'-dideoxy-2',3'-didehydrocytidine degrades rapidly in acidic conditions (pH 1.0-5.0) but is more stable under neutral to basic conditions.[1] It is crucial to maintain a well-buffered physiological pH (typically 7.2-7.4) throughout your experiment to minimize hydrolytic degradation.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. When preparing aqueous working solutions, use a buffered saline solution (e.g., PBS) at a stable, neutral pH.
Q4: Is enzymatic degradation in plasma or cell culture medium a concern?
A4: Many nucleoside analogs can be substrates for cellular enzymes. However, studies on some 2',3'-dideoxynucleosides have shown they are resistant to enzymatic degradation in human plasma.[1] Despite this, it is good practice to minimize the pre-incubation time of the compound in complex biological matrices at 37°C before analysis.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
Problem: Inconsistent or lower-than-expected activity in cell-based assays.
This common issue can often be traced back to compound instability. The following flowchart provides a logical sequence for troubleshooting.
Quantitative Stability Data
While specific data for this compound is not publicly available, the following table provides representative stability data for a related dideoxynucleoside analog, illustrating the critical impact of pH on compound half-life in an aqueous solution at 37°C. Researchers should perform their own stability assessment.
| pH of Buffer | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | 37 | < 1 | > 0.693 |
| 5.0 | 37 | ~ 8 | ~ 0.087 |
| 7.4 | 37 | > 48 | < 0.014 |
| 9.0 | 37 | > 72 | < 0.010 |
Table 1: Illustrative pH-dependent stability profile of a dideoxynucleoside analog. This data is for example purposes and highlights the trend of increased stability at neutral to basic pH.
Experimental Protocols
To quantitatively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.
Protocol: pH-Dependent Stability Assessment by HPLC
This protocol determines the stability of the compound across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a set of buffers covering the desired pH range (e.g., citrate for pH 3 and 5, phosphate for pH 7.4, borate for pH 9).
-
Sample Preparation: Spike a known concentration of this compound (e.g., 100 µM) from a non-aqueous stock (DMSO) into each buffer solution. The final concentration of the organic solvent should be low (<1%) to avoid affecting the buffer properties.
-
Incubation: Incubate all samples in a temperature-controlled environment, typically at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately stop any further degradation by mixing the aliquot with a cold organic solvent, such as acetonitrile, and store at -20°C until analysis.
-
HPLC Analysis: Analyze the samples using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of separating the parent compound from potential degradants.
-
Data Analysis: Quantify the peak area of the parent this compound at each time point. Plot the natural logarithm of the remaining compound concentration versus time. The degradation rate constant (k) can be determined from the slope of this line, and the half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
References
Validation & Comparative
zidovudine versus stavudine: a comparison of in vitro anti-HIV activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-human immunodeficiency virus (HIV) activity of two early-generation nucleoside reverse transcriptase inhibitors (NRTIs): zidovudine (AZT) and stavudine (d4T). Both drugs are thymidine analogues that were pivotal in the development of antiretroviral therapy. This document summarizes key experimental data on their efficacy and cytotoxicity, details the methodologies used in these assessments, and visually represents their shared mechanism of action.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of zidovudine and stavudine in the CEM T-cell line, a human lymphoblastoid cell line susceptible to HIV infection.
| Drug | 50% Inhibitory Concentration (IC50) (μM) | 50% Cytotoxic Concentration (CC50) (μM) | Selectivity Index (SI = CC50/IC50) |
| Zidovudine (AZT) | 0.004 | 29 | 7250 |
| Stavudine (d4T) | 0.04 | >100 | >2500 |
Data extracted from a study on the selection of a T-cell line resistant to stavudine and zidovudine.
In a comparative study, it was noted that stavudine exhibits less cytotoxicity in vitro than zidovudine[1].
Mechanism of Action
Zidovudine and stavudine share a common mechanism of action as nucleoside reverse transcriptase inhibitors. Both are prodrugs that, upon entering a host cell, are phosphorylated by cellular kinases to their active triphosphate forms. These active metabolites then compete with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme. The incorporation of the drug's triphosphate form leads to the termination of DNA chain elongation, thus inhibiting viral replication.[2]
Caption: Mechanism of action of Zidovudine and Stavudine.
Experimental Protocols
The following are representative protocols for assessing the in vitro anti-HIV activity and cytotoxicity of antiretroviral drugs.
In Vitro Anti-HIV-1 Drug Susceptibility Testing in Peripheral Blood Mononuclear Cells (PBMCs)
This assay determines the concentration of a drug required to inhibit HIV-1 replication in primary human cells.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation. The cells are stimulated with phytohemagglutinin (PHA) and cultured in RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and interleukin-2 (IL-2).
-
Virus Inoculation: PHA-stimulated PBMCs are infected with a standardized amount of a laboratory-adapted or clinical isolate of HIV-1.
-
Drug Treatment: The infected cells are then plated in 96-well microtiter plates containing serial dilutions of the test compounds (zidovudine or stavudine). Control wells with no drug are included.
-
Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 7 days to allow for viral replication.
-
Endpoint Measurement: After the incubation period, the level of HIV-1 replication is quantified by measuring the amount of viral p24 antigen in the cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The 50% inhibitory concentration (IC50), which is the drug concentration that reduces p24 antigen production by 50% compared to the virus control wells, is calculated using a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of a drug.
-
Cell Plating: Uninfected, PHA-stimulated PBMCs are seeded in 96-well microtiter plates at a predetermined density.
-
Drug Exposure: The cells are exposed to the same serial dilutions of zidovudine or stavudine as used in the anti-HIV assay. Control wells with no drug are also included.
-
Incubation: The plates are incubated for the same duration as the anti-HIV assay (e.g., 7 days) under the same conditions.
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., dimethyl sulfoxide or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC50), which is the drug concentration that reduces cell viability by 50% compared to the untreated control cells, is calculated from the dose-response curve. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50, providing a measure of the drug's therapeutic window.
References
- 1. publications.aap.org [publications.aap.org]
- 2. Standardized peripheral blood mononuclear cell culture assay for determination of drug susceptibilities of clinical human immunodeficiency virus type 1 isolates. The RV-43 Study Group, the AIDS Clinical Trials Group Virology Committee Resistance Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2',3'-dideoxy-secouridine and Lamivudine in Antiviral Therapy
A comprehensive comparison between 2',3'-dideoxy-secouridine and the established antiviral drug lamivudine is not feasible at this time due to the absence of publicly available scientific literature and experimental data on this compound. Extensive searches of chemical and biological databases and scientific publications did not yield any information on a compound with this specific name. The term "secouridine" suggests a uridine derivative with a cleaved, or "seco," ring system, and "2',3'-dideoxy" indicates the absence of hydroxyl groups at the 2' and 3' positions of the sugar moiety. While numerous dideoxynucleoside analogs and uridine derivatives have been investigated for antiviral properties, no compound is explicitly identified as this compound.
Consequently, this guide cannot provide the requested quantitative data, experimental protocols, or signaling pathway diagrams for a direct comparison of efficacy with lamivudine.
Lamivudine: A Well-Established Antiviral Agent
Lamivudine, a potent nucleoside analog reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV-1 and hepatitis B virus (HBV) infections.[1][2][3] Its mechanism of action is well-characterized and relies on its intracellular conversion to the active triphosphate metabolite, lamivudine triphosphate (3TC-TP).
Mechanism of Action of Lamivudine
Once inside the host cell, lamivudine undergoes a series of phosphorylation steps, catalyzed by host cellular kinases, to form 3TC-TP.[1][3][4] This active form then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the viral reverse transcriptase (in the case of HIV-1) or DNA polymerase (in the case of HBV).[2][4][5]
The incorporation of 3TC-TP into the viral DNA results in chain termination.[1][2][4][5] This is because lamivudine lacks a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond required to add the next nucleotide.[2][5] The termination of DNA elongation effectively halts viral replication.
A key advantage of lamivudine is its selectivity for viral polymerases over human cellular DNA polymerases, which contributes to its favorable safety profile.[1][3]
Signaling Pathway and Cellular Metabolism of Lamivudine
The metabolic activation of lamivudine is a critical intracellular process. The following diagram illustrates the key steps in the conversion of lamivudine to its active form and its subsequent action.
Hypothetical Action of this compound
Based on its putative name, this compound would also be classified as a nucleoside analog. The "2',3'-dideoxy" component strongly suggests that, like lamivudine and other dideoxynucleosides, its mechanism of action would likely involve chain termination of DNA synthesis.[6] The "secouridine" part, indicating an open-ring structure, would represent a significant structural modification compared to the conventional five-membered ring of lamivudine. The antiviral activity and cellular interactions of such a molecule would depend on how this open-ring structure affects its recognition by cellular kinases for phosphorylation and by viral polymerases for incorporation.
Conclusion
While a detailed, data-driven comparison is not possible, this guide provides a thorough overview of the well-documented efficacy and mechanism of action of lamivudine. For researchers and drug development professionals, the hypothetical properties of this compound highlight the ongoing exploration of novel nucleoside analog structures in the quest for new antiviral therapies. Future research on open-ring nucleoside analogs may reveal compounds with unique pharmacological profiles. However, until specific data for this compound becomes available, lamivudine remains a critical and well-understood component of antiviral treatment regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Dideoxynucleotide - Wikipedia [en.wikipedia.org]
Comparative In Vivo Validation of Dideoxynucleoside Analogs: A Guide for Researchers
A comprehensive analysis of the in vivo performance of key dideoxynucleoside analogs in animal models, providing essential data for researchers, scientists, and drug development professionals.
Due to the limited availability of in vivo validation data for 2',3'-dideoxy-secouridine, this guide provides a comparative analysis of two structurally related and extensively studied dideoxynucleoside analogs: Didanosine (ddI) and Stavudine (d4T) . Both compounds have been pivotal in the development of antiretroviral therapies and their in vivo characteristics in animal models offer valuable insights for the preclinical assessment of novel nucleoside analogs.
Data Presentation
The following tables summarize the key quantitative data from in vivo studies of Didanosine and Stavudine in various animal models.
Table 1: Comparative Antiviral Efficacy in Animal Models
| Compound | Animal Model | Virus | Dosing Regimen | Efficacy Endpoint | Results |
| Didanosine (ddI) | SCID-hu Thy/Liv Mice | HIV-1 | Not specified | Reduction in viral load | Effective in reducing HIV replication |
| Stavudine (d4T) | hu-PBL-SCID Mice | NRTI-resistant HIV-1 | Daily intraperitoneal or oral administration | Inhibition of viral replication | Dose-dependent and potent anti-HIV activity |
| Combination: ddI + d4T | Human Clinical Trial | HIV-1 | ddI: 200 mg twice daily; d4T: 40 mg twice daily | Reduction in plasma HIV RNA | Mean decrease of 0.89 log10 copies/ml at 24 weeks[1] |
Table 2: Comparative Toxicity in Animal Models
| Compound | Animal Model | Dosing Regimen | Observed Toxicities | Reference |
| Didanosine (ddI) | Pregnant Women (Clinical Observation) | In combination with Stavudine | Fatal lactic acidosis, pancreatitis | [2] |
| Stavudine (d4T) | Rats | Cumulative intravenous dose of 375 mg/kg | Mechanical allodynia (neuropathic pain) | [3] |
| Mice | 32 and 56 mg/kg intraperitoneally | Mechanical allodynia and thermal hyperalgesia | [3] | |
| Pregnant Women (Clinical Observation) | In combination with Didanosine | Fatal lactic acidosis, pancreatitis | [2] |
Table 3: Comparative Pharmacokinetics in Animal Models
| Compound | Animal Model | Route of Administration | Bioavailability | Plasma Half-life | Key Metabolites |
| Didanosine (ddI) | Monkey | Oral | ~42% | 1.5 hours | Dideoxyadenosine triphosphate (ddATP) |
| Dog | Oral/Intravenous | - | 30-60 minutes | - | |
| Stavudine (d4T) | Mouse | Oral | Good | - | Stavudine triphosphate (d4TTP) |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are generalized from multiple sources and should be adapted to specific experimental designs.
Protocol 1: Oral Gavage Administration in Mice
This protocol describes the standard procedure for administering a compound directly into the stomach of a mouse.
Materials:
-
Appropriately sized gavage needle (20-22 gauge for adult mice) with a ball tip.
-
Syringe (1 ml).
-
Test compound formulated in a suitable vehicle (e.g., water, 0.5% methylcellulose).
-
Animal scale.
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg.
-
Fill the syringe with the appropriate volume of the test compound formulation and attach the gavage needle.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
With the mouse in a vertical position, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle slowly and smoothly until it reaches the stomach. There should be no resistance. If resistance is met, withdraw the needle and re-attempt.
-
Once the needle is in place, slowly administer the compound.
-
Gently withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the procedure for administering a substance into the peritoneal cavity of a mouse.
Materials:
-
25-27 gauge needle.
-
Syringe (1 ml).
-
Test compound in a sterile, injectable solution.
-
70% ethanol or other suitable disinfectant.
Procedure:
-
Prepare the injection by drawing the correct volume of the test compound into the syringe.
-
Restrain the mouse by scruffing the neck and securing the tail. Position the mouse to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Clean the injection site with a disinfectant.
-
Insert the needle at a 30-45 degree angle into the skin and through the abdominal wall.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Mandatory Visualization
Mechanism of Action of Dideoxynucleoside Analogs
Caption: Mechanism of action of dideoxynucleoside analogs.
Generalized In Vivo Experimental Workflow
Caption: Generalized workflow for in vivo validation studies.
References
- 1. Efficacy and safety of stavudine and didanosine combination therapy in antiretroviral-experienced patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US FDA and Bristol-Myers Squibb issue caution for combination HIV therapy with stavudine (d4T) and didanosine (ddI) in pregnant women | HIV i-Base [i-base.info]
- 3. Intraperitoneal Injection in an Adult Mouse [protocols.io]
head-to-head comparison of 2',3'-dideoxy-secouridine and tenofovir
A comprehensive guide for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a detailed head-to-head comparison of the well-established antiretroviral drug tenofovir and the class of 2',3'-dideoxynucleosides . Due to a lack of publicly available experimental data for the specific compound 2',3'-dideoxy-secouridine, this comparison will focus on the general characteristics of 2',3'-dideoxynucleosides, with specific data cited for representative molecules such as 2',3'-dideoxycytidine (ddC) where available.
Tenofovir, a nucleotide reverse transcriptase inhibitor (NtRTI), and 2',3'-dideoxynucleosides, which are nucleoside reverse transcriptase inhibitors (NRTIs), share a common mechanism of inhibiting viral reverse transcriptase. However, they differ significantly in their activation pathways, pharmacokinetic profiles, and toxicity profiles. This guide aims to provide an objective comparison based on available experimental data to inform research and drug development decisions.
Antiviral Activity
Both tenofovir and 2',3'-dideoxynucleosides exhibit potent antiviral activity against a range of retroviruses, most notably Human Immunodeficiency Virus (HIV). Their efficacy is typically evaluated using cell-based assays that measure the inhibition of viral replication.
| Parameter | Tenofovir | 2',3'-Dideoxynucleosides (Representative) | Reference |
| EC50 (HIV-1) | 11 nM (against AD8 strain), 16 nM (against NL4-3 strain) | Varies by specific compound. | [1] |
| EC90 (HIV-1) | 0.14 to 5.2 µM (for modified analogues against wild-type) | Varies by specific compound. | [2] |
Note: EC50 (50% effective concentration) and EC90 (90% effective concentration) values are highly dependent on the specific viral strain, cell type, and assay conditions used.
Mechanism of Action
The primary antiviral mechanism for both tenofovir and 2',3'-dideoxynucleosides is the inhibition of viral reverse transcriptase (RT), a key enzyme in retroviral replication.
Tenofovir: As a nucleotide analogue, tenofovir is administered as a prodrug (e.g., tenofovir disoproxil fumarate or tenofovir alafenamide) to enhance oral bioavailability. Inside the cell, it is converted to tenofovir diphosphate, the active metabolite. Tenofovir diphosphate competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain. Once incorporated, it causes chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.
2',3'-Dideoxynucleosides: These are nucleoside analogues that also act as chain terminators. They must first be phosphorylated by host cell kinases to their active triphosphate form (e.g., ddCTP from ddC). This active form then competes with the natural deoxynucleoside triphosphates for incorporation into the viral DNA by reverse transcriptase. Similar to tenofovir, their incorporation leads to the termination of DNA chain elongation.
Signaling Pathway and Mechanism of Action Diagrams
References
A Comparative Guide to the Cross-Resistance of 2',3'-Dideoxynucleoside Analogs Against HIV-1
Disclaimer: Extensive searches of scientific literature did not yield any specific data for a compound named "2',3'-dideoxy-secouridine." It is possible that this is a non-standard nomenclature or a compound not widely studied for its anti-HIV activity. Therefore, this guide provides a comparative analysis of the cross-resistance profiles of well-characterized 2',3'-dideoxynucleoside analogs, which are structurally related to the likely intended class of compounds. The information presented here is intended for researchers, scientists, and drug development professionals to understand the cross-resistance landscape of this class of nucleoside reverse transcriptase inhibitors (NRTIs).
Introduction
Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy (ART) for the treatment of HIV-1 infection. These drugs are analogs of natural deoxynucleosides that, after intracellular phosphorylation to their triphosphate form, act as chain terminators when incorporated by the viral reverse transcriptase (RT) into the growing DNA chain. The emergence of drug-resistant strains of HIV-1, however, poses a significant challenge to the long-term efficacy of ART. Resistance to one NRTI can often confer cross-resistance to other drugs in the same class, limiting treatment options. This guide focuses on the cross-resistance patterns of 2',3'-dideoxynucleoside analogs, a foundational group of NRTIs.
Data Presentation: Cross-Resistance of 2',3'-Dideoxynucleoside Analogs
The following table summarizes the in vitro cross-resistance data for several 2',3'-dideoxynucleoside analogs against HIV-1 strains with common NRTI-resistance mutations. The data is presented as the fold change in the 50% inhibitory concentration (IC50) compared to the wild-type virus. A fold change greater than 1 indicates reduced susceptibility (resistance).
| HIV-1 RT Mutation(s) | Zidovudine (AZT) | Didanosine (ddI) | Zalcitabine (ddC) | Stavudine (d4T) | Lamivudine (3TC) |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| M41L/T215Y (TAMs) | >10 | 2-4 | 1-2 | 2-4 | <1 |
| K65R | <1 | 3-10 | 3-10 | 1-2 | >100 |
| L74V | <1 | 5-10 | 1-2 | <1 | <1 |
| M184V | <1 | <1 | <1 | <1 | >1000 |
| Q151M Complex | >100 | >10 | >10 | >10 | 2-5 |
Note: Data are compiled from multiple sources and represent approximate fold changes. Actual values can vary depending on the specific viral strain and experimental conditions.
Experimental Protocols
The data presented in this guide are typically generated using cell-based phenotypic drug susceptibility assays. Below is a generalized protocol for such an assay.
1. Generation of Resistant HIV-1 Strains:
-
Site-Directed Mutagenesis: Specific NRTI resistance mutations (e.g., M184V, K65R, TAMs) are introduced into the pol gene of an infectious molecular clone of HIV-1 (e.g., pNL4-3) using standard molecular biology techniques.
-
In Vitro Selection: Wild-type HIV-1 is cultured in the presence of escalating concentrations of an NRTI. Viral isolates that emerge and replicate at higher drug concentrations are selected, and the mutations in their RT are identified by sequencing.
2. Phenotypic Susceptibility Assay:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) from healthy donors are stimulated with phytohemagglutinin (PHA) and cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and interleukin-2 (IL-2). Alternatively, cell lines such as MT-2 or CEM can be used.
-
Viral Infection: Stimulated PBMCs or cell lines are infected with a standardized amount of the wild-type or mutant HIV-1 strains.
-
Drug Treatment: Immediately after infection, the cells are cultured in the presence of serial dilutions of the NRTIs being tested.
-
Measurement of Viral Replication: After a defined incubation period (typically 3-7 days), the level of viral replication is quantified. A common method is to measure the concentration of the viral p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The p24 antigen concentrations are plotted against the drug concentrations, and the IC50 value (the drug concentration that inhibits viral replication by 50%) is calculated for each drug against each viral strain. The fold change in resistance is determined by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.
Mandatory Visualization
Mechanism of NRTI Resistance
Caption: Mechanisms of HIV-1 NRTI resistance.
Cross-Resistance Patterns of 2',3'-Dideoxynucleoside Analogs
Caption: Cross-resistance among dideoxynucleosides.
Evaluating the Synergistic Potential of 2',3'-Dideoxynucleoside Analogs in Antiviral Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The quest for effective antiviral therapies often leads to the exploration of combination regimens designed to enhance efficacy, reduce toxicity, and combat the emergence of drug-resistant viral strains. While specific data on the synergistic effects of the novel compound 2',3'-dideoxy-secouridine remains limited in publicly available literature, a wealth of research on structurally related 2',3'-dideoxynucleoside analogs provides a valuable framework for understanding its potential in combination therapies. This guide summarizes key findings from studies on similar compounds, offering insights into their synergistic, additive, or antagonistic interactions with other antivirals.
Synergistic Effects of Pyrimidine 2',3'-Dideoxynucleosides with Other Antivirals
Studies have demonstrated that pyrimidine 2',3'-dideoxynucleoside analogs, a class to which this compound would belong, can exhibit synergistic antiviral activity when combined with other agents, particularly those with different mechanisms of action.
A notable example is the combination of 2',3'-dideoxycytidine (ddCyd) with recombinant interferon-alpha-A (rIFN-alpha-A) against Human Immunodeficiency Virus Type 1 (HIV-1). Research has shown that this combination acts synergistically to inhibit HIV-1 replication in various cell types, including peripheral blood leukocytes and CD4-positive T cell lines[1][2]. This synergy allows for significant dose reductions of both agents, potentially minimizing toxicity while maintaining potent antiviral activity[1][2].
The synergistic effect is observed at concentrations as low as 0.02 µM ddCyd combined with 4 U/mL of rIFN-alpha-A, or 0.01 µM ddCyd with 8 U/mL of rIFN-alpha-A[1][2]. Achieving a similar level of viral inhibition with either drug alone would necessitate concentrations that are approximately ten times higher[1][2].
Table 1: Synergistic Effect of 2',3'-Dideoxycytidine (ddCyd) and Interferon-alpha-A (rIFN-alpha-A) against HIV-1
| Antiviral Agents | Virus | Cell Types | Key Findings | Reference |
| 2',3'-Dideoxycytidine (ddCyd) + Recombinant Interferon-alpha-A (rIFN-alpha-A) | HIV-1 | Peripheral blood leukocytes, CD4-positive T cell line, monocyte-macrophage lines | Consistent synergistic antiviral activity against HIV-1 replication without enhanced cytotoxicity. Significant dose reduction for both agents. | [1][2] |
Antagonistic and Additive Interactions
In contrast to the synergy observed with interferons, the combination of pyrimidine 2',3'-dideoxynucleosides with ribavirin has been shown to result in an antagonistic effect against HIV-1. Studies have demonstrated that ribavirin antagonizes the antiviral activity of several pyrimidine 2',3'-dideoxynucleosides, including 3'-azido-2',3'-dideoxythymidine (AZT), 2',3'-dideoxythymidin-2'-ene, 2',3'-dideoxycytidine, and 2',3'-dideoxycytidin-2'-ene[3][4].
Conversely, when combined with each other, different 2',3'-dideoxynucleosides typically exhibit additive to subsynergistic effects[3][4]. This suggests that combining two nucleoside analogs that target the same step in viral replication may not provide the same level of benefit as combining drugs with distinct mechanisms of action.
Interestingly, the same study found that ribavirin enhances the antiviral activity of purine 2',3'-dideoxynucleosides like 2',3'-dideoxyadenosine and 2',3'-dideoxyguanosine, highlighting the complexity of drug-drug interactions within this class of antivirals[3][4].
Table 2: Interaction of Pyrimidine 2',3'-Dideoxynucleosides with Ribavirin and Other Dideoxynucleosides against HIV-1
| Antiviral Combination | Virus | Interaction | Key Findings | Reference |
| Pyrimidine 2',3'-Dideoxynucleosides + Ribavirin | HIV-1 | Antagonistic | Ribavirin antagonized the antiviral activity of the tested pyrimidine analogs. | [3][4] |
| Pyrimidine 2',3'-Dideoxynucleosides + Other 2',3'-Dideoxynucleosides | HIV-1 | Additive to Subsynergistic | Combination resulted in an additive or slightly less than synergistic effect. | [3][4] |
Experimental Protocols
The evaluation of synergistic effects typically involves in vitro cell culture-based assays. The following is a generalized methodology based on the cited studies for assessing antiviral synergy.
1. Cell Culture and Virus Infection:
-
Cell Lines: A variety of human cell lines relevant to the target virus are used, such as peripheral blood mononuclear cells (PBMCs), CD4-positive T-cell lines (e.g., MT-4), and monocyte-macrophage cell lines for HIV-1 studies.
-
Virus Strains: Well-characterized laboratory strains of the virus are used for infection.
-
Infection Protocol: Cells are infected with the virus at a specific multiplicity of infection (MOI). After a defined incubation period to allow for viral entry, the inoculum is removed, and the cells are washed.
2. Drug Treatment:
-
A range of concentrations of the individual antiviral agents and their combinations are added to the infected cell cultures. The drug concentrations are typically chosen based on the known 50% effective concentration (EC50) of each drug.
-
The drugs are usually tested in a checkerboard pattern of concentrations to assess a wide range of dose combinations.
3. Assessment of Antiviral Activity:
-
After a specified incubation period (e.g., several days), the level of viral replication is quantified. Common methods include:
-
Reverse Transcriptase (RT) Assay: For retroviruses like HIV, the activity of the viral RT enzyme in the culture supernatant is measured.
-
p24 Antigen Assay: Quantification of the HIV-1 core protein p24 in the culture supernatant.
-
Plaque Reduction Assay: For viruses that form plaques, the number and size of plaques are measured to determine the reduction in infectious virus particles.
-
Quantitative Polymerase Chain Reaction (qPCR): To measure the amount of viral nucleic acid.
-
4. Data Analysis:
-
The degree of drug interaction (synergy, additivity, or antagonism) is quantitatively assessed using methods like the median-effect principle and the isobologram equation . Computer software is often used for this analysis.
-
The Combination Index (CI) is a common metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizing Mechanisms and Workflows
Mechanism of Action of 2',3'-Dideoxynucleoside Analogs
2',3'-dideoxynucleoside analogs are a class of antiviral drugs that function as chain terminators during the synthesis of viral DNA.
Caption: Mechanism of action of 2',3'-dideoxynucleoside analogs as chain terminators.
Experimental Workflow for Synergy Evaluation
The following diagram illustrates a typical workflow for assessing the synergistic effects of two antiviral compounds.
Caption: A generalized experimental workflow for evaluating antiviral synergy.
References
- 1. Antiviral Activities and Cellular Toxicities of Modified 2′,3′-Dideoxy-2′,3′-Didehydrocytidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic interaction of 2',3'-dideoxycytidine and recombinant interferon-alpha-A on replication of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the replication of hepatitis B virus in vitro by 2',3'-dideoxy-3'-thiacytidine and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]
A Comparative Guide to the Toxicity Profiles of 2',3'-Dideoxynucleoside Analogs
For researchers and drug development professionals navigating the landscape of antiretroviral therapy, a thorough understanding of the toxicological profiles of 2',3'-dideoxynucleoside analogs—a cornerstone of HIV treatment—is paramount. This guide provides a detailed comparison of the key toxicity profiles of prominent nucleoside reverse transcriptase inhibitors (NRTIs), supported by experimental data and methodologies.
Key Toxicities and Mechanisms
The primary mechanism underlying the toxicity of 2',3'-dideoxynucleoside analogs is the inhibition of mitochondrial DNA polymerase gamma (Pol γ).[1][2] This off-target effect disrupts mitochondrial DNA (mtDNA) synthesis, leading to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular dysfunction. This manifests clinically as a range of adverse effects, including peripheral neuropathy, pancreatitis, myopathy, and lactic acidosis.[3][4]
The various NRTIs exhibit different propensities for causing these toxicities, largely dictated by their affinity for Pol γ. The established hierarchy of Pol γ inhibition is as follows:
Zalcitabine (ddC) > Didanosine (ddI) > Stavudine (d4T) > Zidovudine (AZT) > Lamivudine (3TC), Emtricitabine (FTC), and Abacavir (ABC) [5]
This hierarchy correlates well with the observed clinical toxicities, with the "d-drugs" (ddC, ddI, d4T) being the most potent inhibitors of Pol γ and consequently associated with a higher incidence of mitochondrial toxicity.[1][6]
Comparative Toxicity Data
The following tables summarize the key toxicities and available quantitative data for major 2',3'-dideoxynucleoside analogs. It is important to note that direct comparison of quantitative values across different studies can be challenging due to variations in experimental conditions.
Table 1: Overview of Major Clinical Toxicities
| Drug (Abbreviation) | Primary Toxicities |
| Zidovudine (AZT) | Bone marrow suppression (anemia, neutropenia), myopathy, lactic acidosis, hepatotoxicity[4][7] |
| Didanosine (ddI) | Pancreatitis, peripheral neuropathy, lactic acidosis, hepatotoxicity[8] |
| Zalcitabine (ddC) | Peripheral neuropathy, pancreatitis, oral and esophageal ulcers, hepatotoxicity[3][9][10] |
| Stavudine (d4T) | Peripheral neuropathy, lipoatrophy, pancreatitis, lactic acidosis, hyperlipidemia[8][11] |
| Lamivudine (3TC) | Generally well-tolerated; low incidence of mitochondrial toxicity.[7][12] |
| Abacavir (ABC) | Hypersensitivity reaction (in HLA-B*5701 positive patients), potential increased risk of myocardial infarction. Low mitochondrial toxicity.[7] |
| Emtricitabine (FTC) | Generally well-tolerated; skin hyperpigmentation. Low mitochondrial toxicity.[12] |
Table 2: Quantitative In Vitro and Clinical Toxicity Data
| Drug (Abbreviation) | Inhibition of Mitochondrial DNA Polymerase γ (Relative Potency) | Mitochondrial DNA (mtDNA) Depletion | Incidence of Peripheral Neuropathy |
| Zalcitabine (ddC) | Highest | Significant | High |
| Didanosine (ddI) | High | Significant | High |
| Stavudine (d4T) | Moderate to High | 87.1% depletion in adipocytes[13] | 21.9 per 100 person-years[11] |
| Zidovudine (AZT) | Moderate | 52.1% depletion in adipocytes[13] | 6.9 per 100 person-years[11] |
| Lamivudine (3TC) | Low | Minimal | Low |
| Abacavir (ABC) | Low | Minimal | Low |
| Emtricitabine (FTC) | Low | Minimal | Low |
Experimental Protocols
The assessment of dideoxynucleoside analog toxicity involves a range of in vitro assays designed to measure general cytotoxicity and specific mitochondrial dysfunction.
General Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to a range of concentrations of the dideoxynucleoside analog for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the drug concentration that reduces cell viability by 50% compared to untreated controls.[14][15]
-
Assessment of Mitochondrial Toxicity
Several assays are employed to specifically investigate the impact of NRTIs on mitochondrial function.
-
Quantification of Mitochondrial DNA (mtDNA) Depletion:
-
Principle: This assay measures the relative amount of mtDNA compared to nuclear DNA (nDNA) to determine if the drug causes a reduction in mitochondrial genomes.
-
Methodology (Real-Time PCR):
-
Expose cells to the dideoxynucleoside analog for an extended period (e.g., several days to weeks) to allow for mtDNA depletion to occur.
-
Isolate total DNA from treated and untreated cells.
-
Perform real-time quantitative PCR (qPCR) using specific primers for a mitochondrial gene (e.g., COX2) and a nuclear gene (e.g., B2M) that exists in a single copy.
-
Calculate the ratio of mtDNA to nDNA for both treated and control cells. A significant decrease in this ratio in treated cells indicates mtDNA depletion.[13][16]
-
-
-
Lactate Production Assay:
-
Principle: Impaired mitochondrial oxidative phosphorylation leads to a metabolic shift towards anaerobic glycolysis, resulting in increased lactate production.
-
Methodology:
-
Culture cells in the presence of the dideoxynucleoside analog.
-
Collect the cell culture medium at specific time points.
-
Measure the lactate concentration in the medium using a commercially available lactate assay kit. These kits typically use an enzyme-coupled reaction where lactate is oxidized to produce a product that can be measured colorimetrically or fluorometrically.[12][17]
-
An increase in lactate production in treated cells compared to controls is indicative of mitochondrial dysfunction.
-
-
Visualizing the Mechanisms of Toxicity
The following diagrams illustrate the key pathways and experimental workflows related to the toxicity of 2',3'-dideoxynucleoside analogs.
Caption: Mechanism of NRTI-induced mitochondrial toxicity.
Caption: Workflow for in vitro NRTI toxicity assessment.
References
- 1. An Analysis of Enzyme Kinetics Data for Mitochondrial DNA Strand Termination by Nucleoside Reverse Transcription Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. iasusa.org [iasusa.org]
- 5. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]
- 6. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. youtube.com [youtube.com]
- 9. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bohrium.com [bohrium.com]
- 12. Amplite® Colorimetric L-Lactate Assay Kit | AAT Bioquest [aatbio.com]
- 13. Mitochondrial DNA depletion and morphologic changes in adipocytes associated with nucleoside reverse transcriptase inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. Mitochondrial DNA Depletion and Respiratory Chain Activity in Primary Human Subcutaneous Adipocytes Treated with Nucleoside Analogue Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lactate Assay Kits [cellbiolabs.com]
Safety Operating Guide
Proper Disposal of 2',3'-Dideoxy-secouridine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2',3'-Dideoxy-secouridine, a chemical used in research and drug development, is crucial for maintaining laboratory safety and environmental compliance. As a nucleoside analog, it requires handling and disposal as hazardous chemical waste. This guide provides detailed procedures for its safe removal from the laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found, related dideoxy nucleosides are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1] Some are also very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of the solid compound and preparation of waste should be conducted in a chemical fume hood to avoid inhalation of dust.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to institutional and local regulations for hazardous waste. The following steps provide a general framework for its proper disposal:
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound, as well as any lab supplies grossly contaminated with the solid chemical (e.g., weighing boats, contaminated paper towels), should be collected as dry, solid hazardous waste.[3]
-
Liquid Waste: Solutions containing this compound should be collected as hazardous liquid waste. Do not dispose of solutions down the drain.[4]
-
Segregation: Store waste containers of this compound separately from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5]
2. Waste Container Selection and Labeling:
-
Container Type: Use a compatible, leak-proof container with a secure screw-on cap.[3][6] For solid waste, the original manufacturer's container is ideal if it is in good condition.[7] For liquid waste, a chemically resistant bottle (e.g., high-density polyethylene) is suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[5] The label should also include the date when waste was first added to the container.
3. Storage in a Satellite Accumulation Area (SAA):
-
All hazardous waste must be stored in a designated SAA, which is a specified area within the laboratory at or near the point of generation.[5]
-
The SAA should be under the control of the laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks from the primary waste container.[3]
4. Request for Waste Collection:
-
Once the waste container is full (typically no more than three-quarters full to allow for expansion) or has been accumulating for a period defined by institutional policy (e.g., 90 or 150 days), a request for pickup by the institution's Environmental Health & Safety (EH&S) department must be submitted.[3][7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
5. Empty Container Disposal:
-
An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if soluble) to remove all residues.[6]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[6]
-
After triple-rinsing, the container may be disposed of in the regular trash, provided any hazardous warning labels have been defaced.[6]
Quantitative Data Summary
| Waste Type | Container Requirement | Key Labeling Information | Storage Location |
| Solid Waste | Original container or compatible, sealed container. | "Hazardous Waste", "this compound", Hazards | Designated Satellite Accumulation Area |
| Liquid Waste | Leak-proof, chemically resistant bottle with cap. | "Hazardous Waste", "this compound", Hazards | Designated Satellite Accumulation Area |
| Contaminated Labware | Double-bagged in clear plastic bags or sharps container. | "Hazardous Waste", "Contaminated with this compound" | Designated Satellite Accumulation Area |
| Empty Containers | N/A (after triple-rinsing) | Deface original labels before disposal. | Regular Trash |
Experimental Workflow for Disposal
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 2',3'-Dideoxy-secouridine
Disclaimer: This document provides guidance on the safe handling of 2',3'-Dideoxy-secouridine based on available data for structurally similar nucleoside analogs. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. Therefore, it is crucial to handle this compound with the utmost caution, assuming it may have hazards similar to related compounds. All laboratory personnel must be thoroughly trained in chemical safety and handling procedures before working with this substance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a nucleoside analog intended for research use only. While specific toxicity data is unavailable, related compounds such as 2',3'-Dideoxyuridine and 2',3'-Dideoxycytidine are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Some dideoxy- a-series compounds are also noted as potential carcinogens.[2] Therefore, a comprehensive approach to personal protection is mandatory.
Minimum PPE Requirements:
A thorough hazard assessment should be conducted for any specific experimental protocol.[3] However, the following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Body Protection | Lab Coat | A long-sleeved, buttoned lab coat is essential to protect the body and clothing from potential spills.[4] For handling hazardous drugs, disposable gowns that close in the back are recommended and should be changed every two to three hours or immediately after a spill.[5] |
| Hand Protection | Disposable Nitrile Gloves | Disposable nitrile gloves are the minimum requirement.[3] For increased protection, consider double-gloving.[3] Gloves should be removed immediately after chemical contact, and hands should be washed before putting on a new pair.[3] Do not wear gloves outside of the laboratory.[4] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | To protect against splashes and aerosols, safety glasses or chemical splash goggles are required.[3][6] |
| Face Shield | A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard, such as when preparing solutions or handling larger quantities.[3] | |
| Respiratory Protection | Respirator (e.g., N95) | A NIOSH/MSHA-approved respirator may be necessary if there is a risk of inhaling dust, especially when handling the solid compound outside of a chemical fume hood.[2][5][6] |
| Foot Protection | Closed-Toed Shoes | Closed-toed shoes are mandatory to protect the feet from spills.[4] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation:
-
Read and understand the safety guidelines for similar compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, preferably within a chemical fume hood, by covering the surface with absorbent, disposable bench paper.
-
Have an emergency plan in place, including the location of eyewash stations and safety showers.[6]
-
-
Handling the Compound:
-
Wear all required PPE as outlined in the table above.
-
Handle the solid form of this compound in a well-ventilated area, ideally within a certified chemical fume hood, to avoid dust inhalation.[2]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
When weighing the compound, use a spatula and handle it carefully to prevent aerosolization.
-
For creating solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate all non-disposable equipment used.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[2][6] |
| Contaminated Labware (e.g., pipette tips, centrifuge tubes) | Place in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated biohazard or chemical waste container immediately after use.[4] |
| Liquid Waste (e.g., solutions containing the compound) | Collect in a labeled, sealed hazardous waste container. Do not pour down the drain. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. addgene.org [addgene.org]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
